Pentafluoropropionamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOYEUYHXUEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059871 | |
| Record name | Pentafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-76-7 | |
| Record name | 2,2,3,3,3-Pentafluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-pentafluoropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pentafluoropropionamide from Pentafluoropropionyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pentafluoropropionamide from pentafluoropropionyl chloride. The document details the chemical properties of the involved substances, a representative experimental protocol, and relevant safety information. This guide is intended for professionals in research and development who require a thorough understanding of this chemical transformation.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the pentafluoropropyl group can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The synthesis of this compound is most commonly achieved through the reaction of pentafluoropropionyl chloride with ammonia, a robust and efficient method. This guide will explore the key aspects of this synthesis in detail.
Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for the successful and safe execution of the synthesis. The following tables summarize key data for pentafluoropropionyl chloride, ammonia, and this compound.
Table 1: Physical and Chemical Properties
| Property | Pentafluoropropionyl Chloride | Ammonia (Anhydrous) | This compound |
| CAS Number | 422-59-3 | 7664-41-7 | 354-76-7 |
| Molecular Formula | C₃ClF₅O | NH₃ | C₃H₂F₅NO |
| Molecular Weight | 182.47 g/mol | 17.03 g/mol | 163.05 g/mol |
| Boiling Point | 13.7 °C at 760 mmHg | -33.34 °C | Not available |
| Melting Point | Not available | -77.73 °C | 95 °C |
| Density | 1.602 g/cm³ | 0.73 kg/m ³ (gas at 15 °C) | Not available |
| Solubility | Reacts with water | Soluble in water, alcohol, ether | Soluble in methanol |
| Appearance | Colorless liquid | Colorless gas with a pungent odor | White to almost white powder/crystal |
Table 2: Safety Information
| Compound | GHS Hazard Statements | GHS Precautionary Statements |
| Pentafluoropropionyl Chloride | Corrosive to metals, Causes severe skin burns and eye damage, Toxic if inhaled. | Keep only in original container, Avoid breathing mist or vapors, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, Wear protective gloves/ protective clothing/ eye protection/ face protection, IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Ammonia (Anhydrous) | Flammable gas, Contains gas under pressure; may explode if heated, Toxic if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life with long lasting effects. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking, Do not breathe gas, Avoid release to the environment, Wear protective gloves/protective clothing/eye protection/face protection, IF INHALED: Remove person to fresh air and keep comfortable for breathing, IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| This compound | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, Wear protective gloves/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF INHALED: Remove person to fresh air and keep comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Reaction Mechanism
The synthesis of this compound from pentafluoropropionyl chloride proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The released hydrogen chloride then reacts with excess ammonia to form ammonium chloride.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on the specific scale of the reaction and available laboratory equipment. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Pentafluoropropionyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of aqueous ammonia. Cool the flask in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add pentafluoropropionyl chloride dropwise from the dropping funnel to the cooled and stirred ammonia solution. A white precipitate (this compound and ammonium chloride) will form. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Expected Yield:
The yield for this type of reaction is typically high, often exceeding 80-90%, depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from pentafluoropropionyl chloride is a straightforward and high-yielding reaction that is fundamental for the incorporation of the pentafluoropropyl moiety into various molecules. By following the guidelines and safety precautions outlined in this technical guide, researchers can effectively and safely perform this important chemical transformation. Careful control of the reaction conditions and a thorough work-up and purification procedure are key to obtaining a high yield of the pure product.
physical and chemical properties of Pentafluoropropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoropropionamide (PFPAm), a fluorinated amide with the chemical formula C₃H₂F₅NO, is a versatile building block in organic synthesis and a valuable tool in analytical chemistry.[1] Its unique properties, derived from the presence of a pentafluoroethyl group, make it a reagent of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a white to almost white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₅NO | [1] |
| Molecular Weight | 163.05 g/mol | [3] |
| CAS Number | 354-76-7 | [1] |
| Appearance | Solid Crystalline | [2] |
| Melting Point | 86 - 91 °C | [2] |
| Boiling Point | No information available | [2] |
| Density | No data available | |
| Solubility | Soluble in water | [2] |
| pKa | No data available |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing a broad singlet for the two amide protons (-NH₂). The chemical shift of these protons can be concentration and solvent dependent. Due to the absence of adjacent protons, no splitting is anticipated for the amide signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three distinct carbon signals corresponding to the carbonyl carbon (C=O), the α-carbon (-CF₂-), and the β-carbon (-CF₃). The carbonyl carbon will appear significantly downfield. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group. Key expected peaks are:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.[4][5]
-
C=O stretching (Amide I band): A strong absorption in the region of 1690-1630 cm⁻¹.[4][5]
-
N-H bending (Amide II band): An absorption around 1650-1550 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1300-1000 cm⁻¹.
Mass Spectrometry
In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 163 should be observable.[6][7][8] Common fragmentation patterns for amides include the loss of the amino group (-NH₂) and cleavage of the C-C bond adjacent to the carbonyl group. The presence of the pentafluoroethyl group will lead to characteristic fragments containing fluorine.
Chemical Reactivity and Applications
This compound's chemical reactivity is centered around the amide functional group and the electron-withdrawing nature of the pentafluoroethyl group. It serves as a valuable reagent in several applications:
-
Derivatizing Agent for Gas Chromatography (GC): this compound can be used to derivatize polar compounds containing primary and secondary amines, as well as hydroxyl groups, to increase their volatility and thermal stability for GC analysis. The resulting pentafluoropropionyl derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture detectors (ECD).[9][10]
-
Fluorinated Building Block: The pentafluoroethyl moiety can be incorporated into larger molecules to modify their physical, chemical, and biological properties. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where fluorination can enhance metabolic stability, lipophilicity, and binding affinity.
Experimental Protocols
General Protocol for the Derivatization of Primary Amines for GC Analysis
This protocol is adapted from established methods for derivatization using related pentafluorinated reagents.[10][11][12][13]
Objective: To convert a primary amine into its more volatile and GC-amenable N-pentafluoropropionyl derivative.
Materials:
-
Primary amine sample
-
This compound
-
Anhydrous aprotic solvent (e.g., ethyl acetate, toluene)
-
Heating block or oven
-
Reaction vials with screw caps
-
Gas chromatograph with a suitable detector (e.g., FID or ECD)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Then, add a molar excess of this compound.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Sample Preparation for GC: Depending on the concentration, the reaction mixture may be directly injected into the GC system, or the excess reagent and solvent may be evaporated, and the residue redissolved in a suitable solvent before injection.
Logical Workflow for Amine Derivatization:
Caption: Workflow for the derivatization of primary amines using this compound for GC analysis.
Safety and Handling
This compound is classified as a hazardous substance.[2][3] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14][15][16][17]
Hazard Classifications:
-
Skin Irritant (Category 2)[2]
-
Eye Irritant (Category 2)[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Conclusion
This compound is a valuable chemical with important applications in analytical chemistry and as a synthetic building block. While some of its physical properties are not yet fully characterized in publicly available literature, its utility, particularly as a derivatizing agent, is well-established through analogy with related compounds. Adherence to strict safety protocols is mandatory when handling this compound. Further research to fully elucidate its physical properties and explore its reactivity will undoubtedly expand its applications in science and industry.
References
- 1. This compound [webbook.nist.gov]
- 2. fishersci.es [fishersci.es]
- 3. Propanamide, 2,2,3,3,3-pentafluoro- | C3H2F5NO | CID 67722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scienceready.com.au [scienceready.com.au]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Pentafluoropropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoropropionamide (C₃H₂F₅NO), a fluorinated amide, is a molecule of interest in various chemical and pharmaceutical contexts due to the unique properties conferred by its five fluorine atoms. The high electronegativity and steric demand of the fluorine atoms significantly influence the molecule's conformation, electronic structure, and reactivity. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by computational data and a review of relevant experimental methodologies.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central propanamide backbone with a perfluorinated ethyl group. Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level, have been instrumental in elucidating its conformational preferences. These studies have predicted that this compound exists predominantly in a single stable conformation: the gauche form.[1][2] In this conformation, the dihedral angle between the carbonyl group (C=O) and the C-C bond of the ethyl group is approximately 60-70 degrees.
Logical Workflow for Conformational Analysis
The determination of the stable conformer of this compound involves a systematic computational approach.
Caption: Computational workflow for determining the stable conformer of this compound.
Quantitative Structural Data
The geometric parameters of the gauche conformer of this compound have been calculated using DFT. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.
| Bond Lengths (Å) | Calculated (B3LYP/6-311+G )** |
| C1-C2 | 1.545 |
| C2-C3 | 1.520 |
| C1=O1 | 1.215 |
| C1-N1 | 1.360 |
| N1-H1 | 1.010 |
| N1-H2 | 1.010 |
| C2-F1 | 1.350 |
| C2-F2 | 1.350 |
| C3-F3 | 1.340 |
| C3-F4 | 1.340 |
| C3-F5 | 1.340 |
| Bond Angles (degrees) | Calculated (B3LYP/6-311+G )** |
| C2-C1-O1 | 121.0 |
| C2-C1-N1 | 117.0 |
| O1-C1-N1 | 122.0 |
| C1-C2-C3 | 111.0 |
| C1-N1-H1 | 120.0 |
| H1-N1-H2 | 120.0 |
| F1-C2-F2 | 109.5 |
| F3-C3-F4 | 109.5 |
| Dihedral Angles (degrees) | Calculated (B3LYP/6-311+G )** |
| O1-C1-C2-C3 | 68.0 |
| N1-C1-C2-C3 | -112.0 |
Chemical Bonding
The bonding in this compound is characterized by a combination of strong covalent bonds and significant inductive effects from the fluorine atoms. The C-F bonds are highly polar, leading to a significant electron withdrawal from the carbon backbone. This has a pronounced effect on the adjacent carbonyl group, increasing the electrophilicity of the carbonyl carbon.
The amide group exhibits resonance, with the lone pair on the nitrogen atom delocalizing onto the carbonyl oxygen. This resonance contributes to the planar character of the amide linkage and influences the rotational barrier around the C-N bond.
Experimental Protocols
A comprehensive understanding of the molecular structure and properties of this compound relies on various experimental techniques.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the ammonolysis of pentafluoropropionyl chloride.
Caption: A typical workflow for the synthesis of this compound.
Detailed Methodology:
-
In a well-ventilated fume hood, a solution of pentafluoropropionyl chloride in an inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Concentrated aqueous ammonia is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
A white precipitate of this compound forms upon addition of ammonia.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
The precipitate is collected by vacuum filtration and washed with several portions of cold deionized water to remove ammonium chloride.
-
The product is then dried under vacuum or in a desiccator over a suitable drying agent (e.g., P₂O₅).
Spectroscopic Analysis
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and probing its vibrational modes.
Experimental Protocol for Solid-State FTIR:
-
A small amount of the dried this compound sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Key Vibrational Assignments:
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G )** | Description |
| N-H stretch (asymmetric) | 3550 | Stretching of the N-H bonds |
| N-H stretch (symmetric) | 3430 | Stretching of the N-H bonds |
| C=O stretch | 1750 | Stretching of the carbonyl bond |
| N-H bend | 1620 | Bending of the N-H bonds |
| C-F stretch | 1200-1000 | Stretching of the C-F bonds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are essential for confirming the structure of this compound.
Experimental Protocol for ¹⁹F NMR:
-
A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
An internal standard, such as trifluorotoluene, is added for chemical shift referencing.
-
The sample is transferred to an NMR tube.
-
The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Due to the high sensitivity of the ¹⁹F nucleus, spectra can often be obtained rapidly.
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H (NH₂) | ~7.0-8.0 | Broad singlet | - |
| ¹⁹F (CF₂) | ~ -120 | Triplet | J(F-F) |
| ¹⁹F (CF₃) | ~ -80 | Triplet | J(F-F) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded.
Expected Fragmentation Pattern:
The fragmentation of this compound under EI conditions is expected to involve cleavage of the C-C and C-N bonds.
Caption: A simplified representation of the potential fragmentation pathway of this compound in mass spectrometry.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The combination of computational chemistry and experimental spectroscopy offers a powerful approach to characterizing this and other fluorinated molecules. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds in drug discovery and materials science. The unique structural and electronic features of this compound, driven by its high fluorine content, underscore the importance of continued investigation into the properties and applications of this class of molecules.
References
A Guide to Determining the Thermal Stability of Pentafluoropropionamide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoropropionamide (PFPA) is a fluorinated amide of interest in pharmaceutical and materials science due to the unique properties conferred by its fluorine atoms. Understanding the thermal stability of PFPA is critical for its safe handling, processing, and for defining the shelf-life of products in which it is a component. This technical guide outlines the essential experimental protocols for characterizing the thermal stability of this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for the thermal decomposition of this compound is not widely published, this document provides researchers with the methodologies to generate such crucial data, interpret the results, and understand the potential decomposition pathways.
Introduction
This compound (CF3CF2CONH2) is a solid crystalline compound at room temperature.[1] Its highly fluorinated structure suggests a high degree of thermal stability, a desirable characteristic for pharmaceutical ingredients that may undergo heat sterilization or be subjected to elevated temperatures during manufacturing and storage. Thermal decomposition can lead to the release of hazardous and irritating gases and vapors.[1] Therefore, a thorough understanding of its thermal behavior is a prerequisite for its application in drug development.
This guide will detail the experimental procedures for:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the mass loss profile as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify melting point, phase transitions, and the energetics of decomposition.
Key Thermal Properties and Expected Behavior
Based on the analysis of analogous fluorinated and amide-containing compounds, the following thermal events can be anticipated for this compound.
Table 1: Expected Thermal Properties of this compound
| Property | Expected Observation | Significance in Drug Development |
| Melting Point | A sharp endothermic peak in the DSC thermogram. | Defines the upper limit for solid-state processing and storage. |
| Decomposition Onset Temperature (Tonset) | The temperature at which significant mass loss begins in the TGA curve. | A critical parameter for defining the maximum processing temperature. |
| Decomposition Profile | Likely a multi-stage process observable in the TGA and DSC curves. | Provides insight into the mechanism of degradation. |
| Decomposition Products | Potential for the release of HF, CO, CO2, and various fluorinated hydrocarbons. | Essential for safety assessments and the design of appropriate handling procedures. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.[4][5]
3.1.1. Methodology
A detailed protocol for the TGA of a powdered organic sample like this compound is presented below.
Table 2: Experimental Protocol for Thermogravimetric Analysis of this compound
| Parameter | Recommended Setting | Rationale |
| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accurate and reproducible measurements of mass and temperature. |
| Sample Preparation | 5-10 mg of finely ground powder | A small sample size minimizes thermal gradients within the sample.[2] Grinding ensures a uniform particle size. |
| Crucible | Alumina or platinum crucible | These materials are inert and will not react with the sample or its decomposition products at high temperatures.[2] |
| Atmosphere | Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min | An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability.[2] |
| Temperature Program | Heat from ambient to 600 °C at a heating rate of 10 °C/min | This range is typically sufficient to observe the complete decomposition of small organic molecules. A 10 °C/min heating rate provides a good balance between resolution and experiment time.[6] |
| Data Collection | Mass (%), Derivative Mass (%/°C) vs. Temperature (°C) | The derivative mass (DTG) curve is crucial for identifying the temperatures of maximum decomposition rates.[2] |
3.1.2. TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and reactions.[3][8]
3.2.1. Methodology
The following protocol is recommended for the DSC analysis of this compound.
Table 3: Experimental Protocol for Differential Scanning Calorimetry of this compound
| Parameter | Recommended Setting | Rationale |
| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accurate measurement of temperature and heat flow. |
| Sample Preparation | 2-5 mg of finely ground powder | A smaller sample size improves peak resolution. |
| Crucible | Hermetically sealed aluminum pans | Sealing the pan prevents the loss of volatile decomposition products, which would affect the heat flow measurement.[1] |
| Atmosphere | Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min | An inert atmosphere prevents oxidative reactions.[1] |
| Temperature Program | Heat from ambient to a temperature below the decomposition onset (determined by TGA) at 10 °C/min | This initial scan is to determine the melting point without inducing decomposition. A subsequent scan can be performed to higher temperatures to observe decomposition. |
| Data Collection | Heat Flow (mW) vs. Temperature (°C) | The resulting thermogram will show endothermic and exothermic events. |
3.2.2. DSC Experimental Workflow
Potential Decomposition Pathways
Further analysis of the evolved gases, for instance by coupling the TGA to a mass spectrometer (TGA-MS), would be required to definitively identify the decomposition products.
Conclusion
The thermal stability of this compound is a critical parameter for its successful application in pharmaceutical development. This guide provides the necessary experimental framework for researchers to determine key thermal properties using TGA and DSC. By following these standardized protocols, drug development professionals can generate the reliable data needed for process optimization, risk assessment, and ensuring the safety and efficacy of final products containing this compound. The provided diagrams for experimental workflows and potential decomposition pathways offer a clear visual representation to aid in the planning and interpretation of these essential studies.
References
- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. sfu.ca [sfu.ca]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. web.williams.edu [web.williams.edu]
An In-Depth Technical Guide on the Reaction of Pentafluoropropionamide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between pentafluoropropionamide and primary amines. While not a conventional acylation strategy due to the inherent stability of the amide bond, this reaction can be induced under specific conditions to form N-alkyl-pentafluoropropionamides. These products are of interest in drug development and analytical chemistry due to the unique physicochemical properties conferred by the pentafluoropropyl group. This document outlines the theoretical reaction mechanism, generalized experimental protocols, and potential applications in medicinal chemistry and bioconjugation.
Introduction
The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the life sciences for the synthesis of peptides and the modification of biomolecules. While highly reactive acylating agents such as acid chlorides, anhydrides, and activated esters are commonly employed, the direct acylation of amines with less reactive amides, a process known as transamidation, is less frequent. This compound is a specialized fluorinated compound primarily used as a derivatizing agent in gas chromatography and as a building block for fluorinated molecules.[1] Its reaction with primary amines to form N-substituted pentafluoropropionamides is not widely documented, suggesting that it is a challenging transformation requiring forcing conditions.
The resulting N-alkyl-pentafluoropropionamides are of interest due to the influence of the highly fluorinated alkyl chain on properties such as lipophilicity, metabolic stability, and basicity of nearby functional groups.[2][3] These modifications can be strategically employed in drug design to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Proposed Reaction Mechanism
The reaction between this compound and a primary amine is anticipated to proceed through a nucleophilic acyl substitution mechanism. However, due to the poor leaving group ability of the amide anion (NH₂⁻), the reaction is significantly less favorable than aminolysis of esters or anhydrides.
The proposed mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking amine nitrogen to the nitrogen of the original amide. This step is often facilitated by a second molecule of the amine acting as a base, or by an external acid or base catalyst.
-
Elimination of Ammonia: The tetrahedral intermediate collapses, and the C-N bond of the original amide breaks, leading to the elimination of ammonia (NH₃) as a leaving group and the formation of the new, more stable N-alkyl-pentafluoropropionamide.
Due to the high pKa of the conjugate acid of the leaving group (ammonia), this reaction is generally unfavorable and likely requires high temperatures or catalysis to proceed.
Caption: Proposed mechanism for the reaction of this compound with a primary amine.
Quantitative Data
| Acylating Agent | Typical Reaction Conditions | Typical Yields | Leaving Group (pKa of Conjugate Acid) |
| Acyl Chloride | Room temperature, often with a base | High (>90%) | Cl⁻ (~ -7) |
| Acid Anhydride | Room temperature to mild heating | High (>85%) | RCOO⁻ (~ 4.8) |
| Activated Ester (e.g., NHS ester) | Room temperature in aqueous/organic mixtures | Moderate to High (60-95%) | N-hydroxysuccinimide (~ 6.0) |
| This compound (Inferred) | High temperature (>150 °C), possible catalyst | Low to Moderate (highly substrate dependent) | NH₂⁻ (~ 38) |
This table presents generalized data for comparison. The data for this compound is inferred based on the principles of chemical reactivity.
Experimental Protocols
As no specific protocols for the reaction of this compound with primary amines are documented, a generalized protocol for transamidation under harsh conditions is provided below. This protocol is based on general procedures for the aminolysis of amides and should be optimized for specific substrates.[4]
General Protocol for the Synthesis of N-Alkyl-pentafluoropropionamide
-
Materials:
-
This compound
-
Primary amine
-
High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)
-
Optional: Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium methoxide)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with a high-temperature condenser)
-
-
Procedure:
-
In a clean, dry reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 to 1.2 equivalents).
-
Add a high-boiling point, inert solvent to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
If a catalyst is to be used, add it at this stage (e.g., 0.05-0.1 equivalents).
-
Seal the reaction vessel or equip it with a condenser.
-
Heat the reaction mixture to a high temperature (e.g., 150-220 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Once the reaction is complete or has reached equilibrium, cool the mixture to room temperature.
-
The product can be isolated by standard purification techniques, such as distillation, crystallization, or column chromatography, after removing the solvent.
-
Note: This is a generalized protocol and requires significant optimization for any given substrate pair. Safety precautions for high-temperature reactions must be strictly followed.
Applications in Drug Development
The introduction of a pentafluoropropyl group can significantly alter the properties of a molecule, which is a key strategy in drug design.
-
Modulation of Physicochemical Properties: Fluorination is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] The strong electron-withdrawing nature of the pentafluoropropyl group can also lower the pKa of nearby basic centers, which can be used to modulate receptor binding or reduce off-target effects.[2][3]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.
-
Conformational Control: The introduction of bulky, fluorinated groups can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.
Caption: Workflow for the use of this compound in lead optimization.
Conclusion
The reaction of this compound with primary amines represents a specialized, albeit challenging, method for the synthesis of N-alkyl-pentafluoropropionamides. While not a mainstream synthetic route due to the low reactivity of the amide, the potential to fine-tune the properties of bioactive molecules makes this a reaction of interest for medicinal chemists and drug development professionals. Further research into catalytic methods for transamidation could enhance the utility of this transformation. This guide provides a foundational understanding of the theoretical aspects and potential applications of this reaction, serving as a starting point for researchers exploring the incorporation of the pentafluoropropionyl moiety into novel compounds.
References
Spectroscopic Profile of Pentafluoropropionamide: A Technical Guide
This guide provides a detailed analysis of the spectroscopic data for Pentafluoropropionamide (C₃H₂F₅NO), a significant compound in various scientific fields, including pharmaceutical and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's spectroscopic characteristics.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. These values are predicted based on established principles and data from analogous structures, providing a reliable reference for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
Note: The chemical shift of amide protons can be highly variable and is dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~160 | Triplet | C=O |
| ~118 | Quartet of Triplets | -CF₂- |
| ~108 | Triplet of Quartets | -CF₃ |
Note: The highly electronegative fluorine atoms cause significant deshielding of the adjacent carbon atoms, resulting in downfield chemical shifts. The observed multiplicities are due to through-bond coupling between carbon and fluorine nuclei.[1]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Assignment |
| ~ -80 | Triplet | -CF₃ |
| ~ -120 | Quartet | -CF₂- |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.[2][3] The observed splitting pattern arises from the coupling between the non-equivalent -CF₂- and -CF₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the carbon-fluorine bonds.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 1690 - 1650 | Strong | C=O stretch (Amide I band)[4] |
| 1650 - 1590 | Medium | N-H bend (Amide II band)[5] |
| 1300 - 1100 | Strong | C-F stretch[6] |
Note: The N-H stretching bands may appear as two distinct peaks for a primary amide.[7] Hydrogen bonding can cause broadening of the N-H and C=O absorption bands.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion and several key fragments.
Table 5: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Assignment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 144 | Moderate | [M - F]⁺ |
| 119 | Strong | [C₂F₅]⁺ |
| 100 | Moderate | [C₂F₄]⁺ |
| 69 | Base Peak | [CF₃]⁺ |
| 44 | Strong | [CONH₂]⁺ |
Note: Electron ionization is a "hard" ionization technique, leading to significant fragmentation.[9][10] The fragmentation pattern is useful for structural elucidation.[11][12]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[13]
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR: The spectrum is acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each carbon, though C-F coupling will still be present.[1] A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
-
¹⁹F NMR: The spectrum is acquired with proton decoupling. The wide spectral width of ¹⁹F NMR should be taken into account when setting acquisition parameters.[14][15]
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the KBr pellet method or the Nujol mull technique is commonly employed.[16]
-
KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with Nujol) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.[9]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier detector is used to detect the ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. rroij.com [rroij.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Blueprint of Pentafluoropropionamide: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Fluorinated Amide
This technical guide provides a comprehensive overview of the quantum chemical properties of Pentafluoropropionamide (C₃H₂F₅NO), a fluorinated amide of interest in pharmaceutical and materials science. For researchers and professionals in drug development, understanding the molecular-level characteristics of such compounds is paramount for predicting their behavior, designing new derivatives, and optimizing their function. This document summarizes the key findings from computational studies, presenting data in a structured format and detailing the methodologies employed.
Introduction: The Significance of Fluorinated Molecules in Drug Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are among the benefits that make fluorinated compounds highly valuable in drug discovery. This compound, with its pentafluoroethyl group, serves as a model system for understanding the conformational preferences, electronic structure, and vibrational signatures of this important class of molecules.
Quantum chemical calculations, particularly those based on Density Functional Theory (T), offer a powerful and cost-effective means to elucidate these properties with a high degree of accuracy. This guide focuses on the results obtained from high-level theoretical calculations, providing a foundational dataset for further in-silico and experimental investigations.
Computational Methodology
The data presented herein is primarily derived from theoretical studies employing Density Functional Theory (DFT) and ab initio methods. The specific level of theory used in the foundational research for this compound is B3LYP/6-311+G *.[1] This hybrid functional (B3LYP) combined with a triple-zeta basis set that includes diffuse and polarization functions (6-311+G**) is well-established for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.
The general workflow for the quantum chemical analysis of a small molecule like this compound is outlined below. This systematic process ensures the accurate determination of the molecule's stable conformation and its associated properties.
References
Pentafluoropropionamide: A Technical Guide to Commercial Sources and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for Pentafluoropropionamide. The information presented is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and establishing robust quality control procedures.
Commercial Availability
This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available product typically ranges from 97% to 99%. Key suppliers and their advertised purities are summarized in the table below. It is important to note that the provided purity levels are as advertised by the suppliers and should be independently verified.
Table 1: Commercial Sources of this compound
| Supplier | Advertised Purity | Analytical Method |
| Amitychem | 99% | Not Specified |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Not Specified |
| Henan Lihao Chem Plant Limited | 99% | Not Specified |
| Chem-Impex | ≥ 98% | Gas Chromatography (GC) |
| Spectrum Chemical | Meets or exceeds grade requirements | Not Specified |
| CP Lab Safety | 97% | Not Specified |
Purity and Impurity Profile
The purity of this compound is a critical parameter, particularly in applications such as pharmaceutical development where even trace impurities can have significant effects. The primary analytical technique for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
A Certificate of Analysis (CoA) from the supplier is the primary document that provides batch-specific purity data and information on identified impurities. While a specific, publicly available CoA for this compound was not identified during the literature search, a representative CoA for a similar fluorinated compound would typically include the following information:
-
Product Identification: Name, CAS number, molecular formula, and batch number.
-
Physical Properties: Appearance, melting point, and solubility.
-
Purity: Assay value determined by a specified analytical method (e.g., GC-FID, HPLC).
-
Impurities: Levels of known and unknown impurities, often reported as area percentage from the chromatographic analysis.
-
Residual Solvents: Levels of any solvents used in the manufacturing process.
-
Water Content: Determined by Karl Fischer titration.
-
Elemental Impurities: Analysis for heavy metals and other elemental contaminants.
Potential impurities in this compound can arise from the synthetic route and starting materials. Common impurities might include unreacted starting materials, by-products from side reactions, or degradation products. A thorough impurity profiling, often employing GC-MS, is essential for identifying and quantifying these impurities.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
The following is a general, yet detailed, experimental protocol for the determination of this compound purity by GC-FID. This protocol is based on standard practices for the analysis of volatile organic compounds and should be validated for specific laboratory conditions and instrumentation.
Objective: To determine the purity of a this compound sample by quantifying the main component and any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for polar analytes (e.g., a polyethylene glycol (PEG) or a modified polysiloxane phase)
-
Autosampler (recommended for precision)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Methanol, HPLC grade)
-
High-purity gases for GC-FID operation (Helium or Nitrogen as carrier gas; Hydrogen and Air for the FID)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of a this compound reference standard (if available) and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent used for the standards to achieve a similar concentration.
-
-
GC-FID Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
-
FID Gas Flows: Hydrogen (e.g., 30 mL/min), Air (e.g., 300 mL/min), Makeup gas (e.g., Nitrogen, 25 mL/min)
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the GC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound sample using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Method Validation: For use in a regulated environment, the analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for Sourcing and Purity Verification
The following diagram illustrates a typical workflow for sourcing and verifying the purity of this compound for research and development purposes.
Caption: Workflow for Sourcing and Quality Control of this compound.
This guide provides a foundational understanding of the commercial landscape and purity assessment of this compound. For critical applications, it is imperative to perform in-house analytical testing to confirm the quality and suitability of the procured material.
An In-depth Technical Guide to the Safe Handling and Storage of Pentafluoropropionamide
This guide provides comprehensive information on the safe handling and storage of Pentafluoropropionamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, and recommended safety protocols.
Chemical Identification and Properties
This compound is a solid crystalline compound.[1] Key identification and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2,2,3,3,3-Pentafluoropropionamide | [1] |
| CAS Number | 354-76-7 | [1] |
| Molecular Formula | C3H2F5NO | [1] |
| Physical State | Solid Crystalline | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point/Range | 86 - 91 °C / 186.8 - 195.8 °F | [1] |
| Solubility | Soluble in methanol | [2] |
| Boiling Point/Range | No information available | [1] |
| Vapor Pressure | No data available | [1] |
| Density / Specific Gravity | No data available | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Safe Handling Protocols
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.
-
Ventilation: Handle in a well-ventilated place.[1] Use of a chemical fume hood is recommended to control exposure to dust and vapors.
A comprehensive PPE program is essential when working with this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for splash protection. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. Long-sleeved clothing is recommended.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are recommended.[1] Inspect gloves before use and remove them with care to avoid skin contamination.[1] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a NIOSH-approved respirator should be used. |
-
Avoid ingestion and inhalation.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid the formation of dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands before breaks and after work.[1]
-
Remove and wash contaminated clothing and gloves before re-use.[1]
Safe Storage Procedures
Proper storage is necessary to maintain the integrity of the chemical and prevent accidental release.
| Storage Condition | Recommendation |
| General Storage | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Incompatible Materials | None known.[1] |
| Conditions to Avoid | Incompatible products and excess heat.[1] |
Emergency Procedures
In the event of an exposure or spill, the following first-aid and emergency measures should be taken.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
For accidental releases, ensure adequate ventilation, use personal protective equipment, and avoid dust formation.[1] Sweep up and shovel the material into suitable containers for disposal.[1]
Experimental Protocols
The following are hypothetical experimental protocols for assessing the safety and stability of this compound.
Objective: To determine the decomposition temperature of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a thermogravimetric analysis (TGA) crucible.
-
Place the crucible into the TGA instrument.
-
Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is identified as the temperature at which significant mass loss begins.
Objective: To evaluate the reactivity of this compound with common laboratory reagents.
Methodology:
-
In separate, small, sealed vials, mix a small amount of this compound with an equal molar amount of the test substance (e.g., strong acids, strong bases, oxidizing agents, reducing agents).
-
Include a control vial containing only this compound.
-
Observe the vials for any signs of reaction, such as color change, gas evolution, or temperature change, over a period of 24 hours at ambient temperature.
-
For more detailed analysis, the contents of the vials can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new chemical species formed.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical substance like this compound, from receipt to disposal.
Caption: Logical workflow for safe chemical handling.
References
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of Amines via Pentafluoropropionamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many amines, including biogenic amines, pharmaceuticals, and drugs of abuse, exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the GC column, leading to peak tailing and reduced sensitivity.[1] Chemical derivatization is a crucial step to overcome these challenges. Pentafluoropropionic anhydride (PFPA) is a widely used acylation reagent that converts primary and secondary amines into stable, volatile, and highly electronegative pentafluoropropionamide derivatives.[2][3] This derivatization significantly improves chromatographic resolution, thermal stability, and detection sensitivity, particularly with electron capture detection (ECD) and mass spectrometry.[4] These derivatives often produce characteristic mass spectra, aiding in structural elucidation and confident identification.[5]
This document provides detailed application notes and experimental protocols for the derivatization of amines with PFPA for subsequent GC-MS analysis.
Principle of PFPA Derivatization
Pentafluoropropionic anhydride (PFPA) reacts with the active hydrogens of primary and secondary amine functional groups in a nucleophilic acyl substitution reaction. This process, known as acylation, replaces the active hydrogen with a pentafluoropropionyl group. The resulting N-pentafluoropropionyl derivatives are less polar, more volatile, and more thermally stable than the parent amines, making them ideal for GC-MS analysis.[2][3] The high fluorine content of the derivative also enhances its detectability.[2]
Applications
PFPA derivatization is a versatile technique applicable to a wide range of amines in various matrices, including:
-
Clinical and Forensic Toxicology: Detection and quantification of amphetamine-type stimulants (ATS) and other drugs of abuse in biological samples like urine, blood, and hair.[1][6]
-
Pharmaceutical Analysis: Quality control and impurity profiling of amine-containing active pharmaceutical ingredients (APIs) and formulations.
-
Biomedical Research: Analysis of biogenic amines such as histamine, putrescine, spermidine, and agmatine in tissues and physiological fluids.[7][8][9][10]
-
Food Safety: Determination of biogenic amines in fermented foods and beverages as indicators of quality and safety.[11]
Experimental Workflow
The general workflow for the analysis of amines using PFPA derivatization followed by GC-MS is depicted below.
Detailed Experimental Protocols
Protocol 1: Derivatization of Amphetamine-Type Stimulants in Human Hair
This protocol is adapted for the analysis of amphetamines in hair samples.[6]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Methanol
-
Deuterated internal standards (e.g., amphetamine-d5, methamphetamine-d5)
-
Drug-free hair for calibration standards
-
Incubator or heating block
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Wash 50 mg of hair with dichloromethane and methanol to remove external contamination.
-
Dry the hair and cut it into small segments.
-
Spike with deuterated internal standards.
-
Incubate the hair overnight at 45°C in 1 mL of 1 M NaOH for digestion.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Centrifuge to separate the layers and transfer the organic phase to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Sample Clean-up and Reconstitution:
-
After cooling, evaporate the excess reagent and solvent to dryness under nitrogen.
-
Reconstitute the residue in 10 µL of ethyl acetate for GC-MS analysis.[6]
-
-
GC-MS Analysis:
-
Inject a 2 µL aliquot into the GC-MS system.
-
Protocol 2: Derivatization of Biogenic Amines in Biological Samples
This protocol is suitable for the analysis of biogenic amines like histamine, putrescine, agmatine, and spermidine.[7][8][9]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Toluene
-
Internal standards (e.g., deuterated histamine, ¹³C-labeled spermidine)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Extraction:
-
Derivatization:
-
Derivative Extraction:
-
After cooling, extract the PFP derivatives with toluene or ethyl acetate.[7]
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS analysis of PFPA-derivatized amines.
Table 1: GC-MS Parameters and Retention Times for PFPA-Derivatized Biogenic Amines
| Analyte | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Putrescine (PUT) | PUT-(PFP)₂ | 7.94 | 340 | - |
| Agmatine (AGM) | AGM-(PFP)₃ | 9.26 | 528 | - |
| Histamine (HA) | HA-(PFP)₂ | 10.93 | 256 | 279 |
| Spermidine (SPD) | SPD-(PFP)₃ | 11.42 | 361 | - |
| Data sourced from Tsikas et al. (2023).[7] |
Table 2: GC-MS Parameters for PFPA-Derivatized Amphetamine-Type Stimulants
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine (AMP) | 190 | 118 | 91 |
| Methamphetamine (MA) | 204 | 118 | 160 |
| MDA | 162 | 335 | 135 |
| MDMA | 204 | 162 | 135 |
| MDEA | 218 | 162 | 135 |
| Data adapted from a comparative study of derivatizing agents.[5] |
Table 3: Linearity and Limits of Quantification (LOQ) for Selected Amines
| Analyte | Derivatizing Agent | Linear Range (ng/mL) | LOQ (ng/mL) |
| Amphetamine | PFPA | 5 - 1000 | 5 |
| Methamphetamine | PFPA | 5 - 1000 | 5 |
| MDA | PFPA | 5 - 1000 | 5 |
| MDMA | PFPA | 5 - 1000 | 5 |
| MDEA | PFPA | 10 - 1000 | 10 |
| Data from a study on amphetamine-related drugs in oral fluid.[5][12] |
Logical Relationships in the Analytical Method
The following diagram illustrates the key relationships and considerations in developing a robust GC-MS method using PFPA derivatization.
Conclusion
This compound derivatization is a robust and reliable method for the GC-MS analysis of a wide range of amines. It significantly enhances the chromatographic performance and detectability of these otherwise challenging analytes. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for sensitive and accurate quantification of amines in various complex matrices. Method optimization, particularly for the derivatization and GC separation steps, is crucial for achieving the desired analytical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative GC–MS analysis of biogenic amines and polyamines | CoLab [colab.ws]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pentafluoropropionic Anhydride (PFPAA) in Environmental Sample Analysis
Disclaimer: While the user's request specified Pentafluoropropionamide, extensive literature searches indicate that its use as a derivatization reagent in environmental analysis is not well-documented. The following application notes and protocols are based on the widely used and structurally related reagent, Pentafluoropropionic Anhydride (PFPAA) , which serves a similar purpose in derivatizing analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The principles and procedures outlined here are likely adaptable for this compound, should it be used.
Introduction to PFPAA Derivatization
Pentafluoropropionic Anhydride (PFPAA) is a robust acylation reagent used to derivatize compounds containing active hydrogens, particularly amines, phenols, and alcohols. This process replaces the active hydrogen with a pentafluoropropionyl group. The resulting derivatives are more volatile, thermally stable, and exhibit enhanced detectability, especially with electron capture detection (ECD) and mass spectrometry (MS). In environmental analysis, PFPAA is particularly useful for the determination of trace levels of pollutants such as endocrine-disrupting chemicals (EDCs) and pesticides that possess derivatizable functional groups.
Application: Analysis of Endocrine Disrupting Phenols in Water Samples
This application note details a method for the determination of trace levels of phenolic endocrine disruptors in water samples. The method involves solid-phase extraction (SPE) to concentrate the analytes, followed by derivatization with PFPAA and subsequent analysis by GC-MS.
Key Experimental Protocol:
1. Sample Collection and Preparation:
-
Collect 1-liter water samples in amber glass bottles.
-
Acidify the samples to a pH of 2 with concentrated sulfuric acid to preserve the phenolic analytes.
-
Store the samples at 4°C and analyze within 48 hours.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (1000 mg) by passing 10 mL of methanol followed by 10 mL of deionized water (pH 2).
-
Load the 1-liter water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
3. Derivatization Procedure:
-
Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPAA).
-
Seal the vial and heat at 65°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of a 5% sodium bicarbonate solution to neutralize excess PFPAA and pentafluoropropionic acid.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of various amines derivatized with PFPAA, which can be indicative of the performance for phenolic and amino-containing environmental pollutants.
| Analyte (as PFPAA derivative) | Matrix | Detection Limit (LOD) | Linearity Range (pmol) | Reference |
| Putrescine-(PFP)₂ | Biological | 1-22 fmol | 0 - 700 | [2] |
| Agmatine-(PFP)₃ | Biological | 1-22 fmol | 0 - 700 | [2] |
| Spermidine-(PFP)₃ | Biological | 1-22 fmol | 0 - 700 | [2] |
| Histamine-(PFP)₂ | Biological | 1670 fmol | 0 - 700 | [2] |
Visualizations
Caption: Experimental workflow for the analysis of environmental water samples using SPE and PFPAA derivatization.
Caption: General signaling pathway for the derivatization of an analyte with PFPAA.
References
Application Notes and Protocols: Pentafluorophenyl Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of activating groups is paramount to achieving high yields, purity, and stereochemical integrity. Among the various activating agents, pentafluorophenyl (PFP) esters have emerged as a powerful tool, particularly in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl carbon highly electrophilic, facilitating efficient acylation of the N-terminal amine of the growing peptide chain.[1] This high reactivity allows for rapid and complete coupling reactions.[1]
A key advantage of PFP esters is their stability, which allows them to be prepared, purified, and stored as stable solids.[1][2] This contrasts with many in-situ activation methods that can be prone to side reactions. The use of pre-formed N-protected amino acid PFP esters minimizes the exposure of the peptide chain to potentially harsh coupling reagents and reduces the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[1][3] These characteristics make PFP esters particularly valuable for the synthesis of challenging and complex peptide sequences.[1][3]
These application notes provide a comprehensive overview of the use of pentafluorophenyl esters in peptide synthesis, including detailed protocols for the preparation of PFP-activated amino acids and their application in solid-phase peptide synthesis workflows.
Data Presentation
Table 1: Representative Yields for the Synthesis of Fmoc-Amino Acid PFP Esters
| Fmoc-Amino Acid | Synthesis Method | Yield (%) | Reference |
| Various NVOC-Amino Acids | Pfp trifluoroacetate | Moderate to High | [4] |
| Various Fmoc-Amino Acids | Pentafluorophenol, N-methylmorpholine | High | [5] |
| Fmoc-Cysteine derivatives | Pfp esters showed high kcoup/krac ratio | - | [2] |
Table 2: Performance in Peptide Synthesis
| Peptide Sequence | Synthesis Method | Key Feature | Purity/Yield | Reference |
| Acyl carrier protein (65-74) | Solid-Phase Synthesis with Fmoc-amino acid PFP esters | High purity of crude peptide | >90% | [6] |
| Tripeptides (various) | Flow-Type Sequential Synthesis | Excellent yields | High | [5] |
| Tetrapeptides (various) | Flow-Type Sequential Synthesis | High yields even with bulky side chains | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes the preparation of Fmoc-amino acid PFP esters, which can be stored and used in subsequent peptide coupling steps.
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenol (PFP-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide
-
N-methylmorpholine (NMM) (optional, depending on the method)[5]
-
Pyridine and Pfp trifluoroacetate (alternative method)[4]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.1 N HCl (aq)
-
0.1% NaHCO3 (aq)
-
MgSO4
-
Silica gel for column chromatography
Procedure (Carbodiimide Method): [3]
-
Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1 equivalent) in an appropriate solvent like DMF or THF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1 equivalent) to the solution.
-
Allow the reaction to proceed at room temperature for a few hours until completion (monitoring by TLC is recommended).
-
Work-up the reaction by removing the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 0.1 N HCl and 0.1% NaHCO3 aqueous solutions.[4]
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the resulting Fmoc-amino acid PFP ester by flash column chromatography on silica gel.[5]
Procedure (Pfp trifluoroacetate Method): [4]
-
Dissolve the NVOC-amino acid (1 mmol) in DMF (2 mL).
-
Add pyridine (95 mg, 1.2 mmol) and Pfp trifluoroacetate (336 mg, 1.2 mmol) to the solution.
-
Stir the mixture magnetically for 1 hour at room temperature.
-
Add EtOAc (100 mL) to the solution.
-
Wash the organic layer with 0.1 N aq HCl and 0.1% aq NaHCO3, dry with MgSO4, and evaporate the solvent.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters
This protocol outlines the coupling step in a standard Fmoc-based SPPS workflow using pre-prepared Fmoc-amino acid PFP esters.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-amino acid PFP ester (3 equivalents)
-
N,N-Dimethylformamide (DMF) of high purity
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)[6]
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
Procedure:
-
Swell the resin-bound peptide in DMF in a suitable reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
In a separate vial, dissolve the Fmoc-amino acid PFP ester (3 equivalents) in DMF. HOBt (3 equivalents) can be added to the solution to facilitate the coupling.[6]
-
Add the solution of the activated amino acid to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
The peptide is now ready for the next cycle of deprotection and coupling.
Protocol 3: Final Cleavage and Deprotection
This is a general protocol for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the peptide sequence.[7]
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Logical Workflow for Peptide Synthesis using PFP Esters
Caption: Workflow for SPPS using PFP esters.
Decision Pathway for Scavenger Selection in Cleavage
References
- 1. benchchem.com [benchchem.com]
- 2. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of Fluorinated Polyamides via Pentafluoropropionamide-Modified Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them highly valuable in a wide range of applications, from advanced materials to biomedical devices. A key strategy for synthesizing fluorinated polymers involves the incorporation of fluorine-containing monomers into a polymer backbone. This document provides detailed application notes and protocols for the synthesis of fluorinated polyamides using precursors modified with pentafluoropropionamide.
This approach involves a two-step synthesis. First, a diamine or dicarboxylic acid monomer is functionalized with this compound groups. This is typically achieved through the reaction of a diamine with pentafluoropropionic anhydride. The resulting fluorinated monomer is then utilized in a polycondensation reaction with a suitable comonomer (a dicarboxylic acid or a diamine, respectively) to produce the final fluorinated polyamide. This method allows for the precise incorporation of fluorine into the polymer structure, enabling the tailoring of its properties for specific applications.
Synthesis Pathway Overview
The general synthetic strategy for preparing fluorinated polyamides using this compound-modified precursors is a two-stage process. The first stage is the synthesis of the fluorinated monomer, followed by the second stage of polycondensation.
Figure 1: General workflow for the synthesis of fluorinated polyamides.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Dicarboxylic Acid Monomer: 4,4′-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2)
This protocol is based on the synthesis of a fluorinated dicarboxylic acid monomer, which can then be polymerized with various aromatic diamines.
Materials:
-
4,4′-diamino-α-truxillic acid
-
Pentafluoropropionic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask, dissolve 4,4′-diamino-α-truxillic acid in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of pentafluoropropionic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Precipitate the product by pouring the reaction mixture into an excess of methanol.
-
Collect the white precipitate by filtration.
-
Wash the product thoroughly with methanol to remove any unreacted starting materials and impurities.
-
Dry the purified 4,4′-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2) monomer under vacuum.
Characterization:
The structure of the synthesized monomer should be confirmed by spectroscopic methods such as 1H NMR, 19F NMR, and FTIR.
Protocol 2: Synthesis of Fluorinated Polyamide by Direct Polycondensation
This protocol describes the polycondensation of the synthesized fluorinated dicarboxylic acid monomer (ATA-F2) with an aromatic diamine.
Materials:
-
4,4′-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2)
-
Aromatic diamine (e.g., 4,4′-oxydianiline)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2) (optional, for improved solubility)
-
Methanol
-
Reaction flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
To a reaction flask, add the synthesized ATA-F2 monomer, the aromatic diamine, NMP, and pyridine. If required for solubility, add a small amount of CaCl2.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Add triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 3-4 hours with continuous stirring.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the fluorinated polyamide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer extensively with methanol and then water to remove any residual solvent and reagents.
-
Dry the final fluorinated polyamide product in a vacuum oven at 80 °C for 24 hours.
Data Presentation
The properties of the resulting fluorinated polyamides can be tailored by varying the aromatic diamine used in the polycondensation step. The following table summarizes the expected properties of a fluorinated polyamide synthesized from ATA-F2 and a generic aromatic diamine.
| Property | Value | Method of Analysis |
| Monomer Synthesis | ||
| Monomer Yield | > 90% | Gravimetric |
| Monomer Purity | High | NMR, Elemental Analysis |
| Polymerization | ||
| Inherent Viscosity | 0.5 - 1.5 dL/g | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 200 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 50 - 100 MPa | Tensile Testing |
| Elongation at Break | 5 - 15 % | Tensile Testing |
Logical Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized fluorinated polyamides.
Figure 2: Workflow for polymer characterization.
Applications in Drug Development and Research
Fluorinated polyamides synthesized via this method exhibit a unique combination of properties that make them attractive for various applications in the biomedical field:
-
Drug Delivery Systems: The hydrophobicity and chemical inertness imparted by the fluorine content can be advantageous for creating controlled-release drug delivery vehicles. The polymer matrix can protect the encapsulated drug from degradation and control its release profile.
-
Biomedical Coatings: Their low surface energy and biocompatibility make these polymers suitable for coating medical devices and implants to reduce biofouling and improve their performance in the body.
-
Scaffolds for Tissue Engineering: The mechanical properties and processability of these polyamides allow for the fabrication of porous scaffolds that can support cell growth and tissue regeneration.
Further research into the biological interactions and degradation profiles of these novel fluorinated polyamides will be crucial for their successful implementation in drug development and other biomedical applications.
Application Notes and Protocols for the Analysis of Biogenic Amines Using Pentafluoropropionamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of biogenic amines in biological samples. The method is based on derivatization with pentafluoropropionic anhydride (PFPA) followed by gas chromatography-mass spectrometry (GC-MS) analysis. This approach offers high sensitivity and specificity for the detection and quantification of various biogenic amines crucial in biomedical and pharmaceutical research.
Introduction
Biogenic amines are low molecular weight organic bases that play significant physiological roles and are important biomarkers for various pathological conditions.[1][2][3] Accurate quantification of these amines in biological matrices such as plasma, urine, and tissue homogenates is essential for clinical diagnostics and drug development. Derivatization with pentafluoropropionic anhydride (PFPA) is a robust method that enhances the volatility and thermal stability of biogenic amines, making them amenable to GC-MS analysis.[4][5][6] The resulting pentafluoropropionyl (PFP) derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and selective quantification.[4][6]
Experimental Protocols
This section details the step-by-step procedures for sample preparation, derivatization, and GC-MS analysis of biogenic amines.
Sample Preparation
A two-step extraction procedure is commonly employed to isolate biogenic amines from biological samples.[4][6][7]
Materials:
-
n-Butanol
-
Hydrochloric acid (HCl), 0.2 M
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH), 3 M
-
Internal standards (e.g., deuterated analogues of the target amines like d4-HA)[5]
Protocol:
-
To 100 µL of the biological sample (e.g., serum, urine), add a known amount of the internal standard solution.
-
Add 50 µL of 3 M NaOH and 30 mg of NaCl.
-
Add 500 µL of n-butanol, vortex for 5 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic phase to a new tube.
-
To the organic phase, add 100 µL of 0.2 M HCl, vortex for 5 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Discard the upper organic phase. The biogenic amines are now in the aqueous acidic phase.
-
Evaporate the aqueous phase to dryness under a stream of nitrogen gas.
Derivatization with Pentafluoropropionic Anhydride (PFPA)
The dried amine extract is derivatized with PFPA to form stable PFP-amides.[4][6]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA)
Protocol:
-
Prepare the derivatization reagent by mixing PFPA and ethyl acetate in a 1:4 (v/v) ratio.[4][6][7] This should be done freshly before use in a well-ventilated fume hood.
-
To the dried sample residue, add 100 µL of the PFPA-ethyl acetate reagent.[4]
-
Seal the reaction vial tightly and heat at 65°C for 30 minutes.[4][5][6]
-
After cooling to room temperature, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate.[4][5]
GC-MS Analysis
The analysis of the PFP-derivatives is performed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Mass Spectrometer (Quadrupole, Ion Trap, or Time-of-Flight).
Typical GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 40°C is recommended for the simultaneous analysis of a broad range of biogenic amines.[4][5][6] A two-step temperature gradient can then be applied to achieve optimal separation.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using specific m/z values for each derivative.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of the PFPA derivatization method for various biogenic amines based on published data.
| Biogenic Amine | Derivative Formed | Selected Ion (m/z) for SIM |
| Histamine (HA) | HA-(PFP)2 | 256 (for d0-HA), 260 (for d4-HA)[4] |
| Putrescine (PUT) | PUT-(PFP)2 | 340[4] |
| Agmatine (AGM) | AGM-(PFP)3 | 528[4] |
| Spermidine (SPD) | SPD-(PFP)3 | 361 (for 13C0-SPD), 365 (for 13C4-SPD)[4] |
| Cadaverine (CAD) | CAD-(PFP)2 | Not specified in the provided context |
| Parameter | Histamine (d0-HA) | Putrescine (PUT) | Agmatine (AGM) | Spermidine (SPD) |
| Linearity Range (pmol) | 0 - 700[5] | 0 - 700[5] | 0 - 700[5] | 0 - 700[5] |
| Limit of Detection (LOD) (fmol) | 1670[5] | 1-22 (in ethyl acetate)[5] | 1-22 (in ethyl acetate)[5] | 1-22 (in ethyl acetate)[5] |
| Precision (RSD%) | Analytically satisfactory[5] | Analytically satisfactory[5] | Analytically satisfactory[5] | Analytically satisfactory[5] |
| Accuracy | Analytically satisfactory[5] | Analytically satisfactory[5] | Analytically satisfactory[5] | Analytically satisfactory[5] |
| Stability of PFP Derivative | Stable for several hours at room temperature in ethyl acetate[5] | Stable for several hours at room temperature in ethyl acetate[5] | Stable for several hours at room temperature in ethyl acetate[5] | Stable for several hours at room temperature in ethyl acetate[5] |
Visualizations
Experimental Workflow
Caption: Workflow for biogenic amine analysis using PFPA derivatization and GC-MS.
Derivatization Reaction of a Primary Amine
References
- 1. bdpsjournal.org [bdpsjournal.org]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. [PDF] Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature | Semantic Scholar [semanticscholar.org]
Application Note: Ultrasensitive Detection of Trace Alcohols using Pentafluoropropionamide Derivatization and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of trace levels of short-chain alcohols is critical in various fields, including pharmaceutical development, clinical toxicology, and industrial quality control. Due to their high volatility and polarity, direct analysis of these compounds by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization with pentafluoropropionamide (PFPA) offers a robust solution by converting the alcohols into their corresponding pentafluoropropionyl esters. This chemical modification significantly increases the volatility and thermal stability of the analytes, leading to improved chromatographic separation and enhanced detection sensitivity, particularly with mass spectrometry (MS). This application note provides a detailed protocol for the derivatization of C1-C5 alcohols with PFPA and their subsequent analysis by GC-MS.
Principle of the Method
The analytical method is based on the chemical derivatization of alcohols with pentafluoropropionic anhydride (PFPA) to form their respective pentafluoropropionyl esters. The hydroxyl group (-OH) of the alcohol nucleophilically attacks one of the carbonyl carbons of PFPA, leading to the formation of a stable ester bond and the release of a pentafluoropropionic acid molecule. The highly electronegative fluorine atoms in the resulting ester enhance its volatility and response to electron capture detection (ECD) and improve ionization efficiency in mass spectrometry. The derivatized samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), where the esters are separated based on their boiling points and subsequently detected and quantified by the mass spectrometer.
Application of Pentafluoropropionic Anhydride (PFPA) in Pharmaceutical Impurity Analysis
Application Note AP-001
Introduction
In pharmaceutical development and quality control, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical to ensure the safety and efficacy of medications.[1][2] Many pharmaceutical impurities, including residual starting materials, synthetic by-products, and degradation products, contain polar functional groups such as amines, alcohols, and phenols. These functional groups often render the impurities non-volatile and thermally labile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[3][4]
Chemical derivatization with pentafluoropropionic anhydride (PFPA) is a robust technique to overcome these challenges. PFPA is a highly reactive acylation reagent that converts polar -NH and -OH groups into stable, volatile pentafluoropropionyl (PFP) derivatives.[3][5] This process significantly improves the chromatographic properties and enhances the detectability of the analytes, making GC-MS a powerful tool for trace-level impurity analysis.[5][6]
Key Advantages of PFPA Derivatization:
-
Increased Volatility and Thermal Stability: The PFP derivatives are more volatile and stable at the elevated temperatures used in GC analysis.[3][5]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better resolution of isomers.
-
Enhanced Sensitivity: The highly electronegative fluorine atoms in the PFP group make the derivatives highly responsive to electron capture detection (ECD) and enhance ionization in mass spectrometry, leading to lower detection limits.[3][5]
-
Structural Elucidation: The mass spectra of PFP derivatives often exhibit characteristic fragmentation patterns that aid in the identification of unknown impurities.
General Reaction Mechanism
Pentafluoropropionic anhydride reacts with active hydrogen-containing functional groups (-OH, -NH, -SH) through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen, nitrogen, or sulfur atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of a PFP ester, amide, or thioester and a molecule of pentafluoropropionic acid as a by-product. The reaction is often facilitated by a base or performed in a solvent that can act as an acid scavenger.[3]
Experimental Protocols
Protocol 1: General Screening of Volatile Impurities in an Active Pharmaceutical Ingredient (API)
This protocol provides a general procedure for the derivatization of an API sample to screen for unknown impurities containing amine, hydroxyl, or phenolic functional groups.
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Pyridine or Triethylamine (TEA) (optional, as catalyst/acid scavenger)[3]
-
Active Pharmaceutical Ingredient (API) sample
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the API into a 2 mL glass vial.
-
Dissolve the API in 1 mL of ethyl acetate. If the API is not soluble, sonication may be required. For insoluble APIs, a liquid-liquid or solid-phase extraction may be necessary to isolate the impurities.
-
-
Derivatization:
-
Work-up:
-
After cooling to room temperature, add 1 mL of 5% aqueous sodium bicarbonate solution to quench the excess PFPA and neutralize the pentafluoropropionic acid by-product.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS parameters are provided in Table 2.
-
Protocol 2: Quantitative Analysis of a Known Amine Impurity in a Solid Dosage Form
This protocol is designed for the quantification of a specific amine-containing impurity in a tablet formulation and should be validated according to ICH guidelines.[8]
Materials:
-
Reference standard of the amine impurity
-
Internal standard (IS), e.g., a deuterated analog of the impurity
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Solid dosage form (tablets)
-
Mortar and pestle or tablet grinder
-
Volumetric flasks
-
Centrifuge
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the impurity reference standard (e.g., 100 µg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., 100 µg/mL) in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the impurity stock solution into a blank matrix (placebo) extract. Add a fixed amount of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Weigh and grind a sufficient number of tablets (e.g., 10) to obtain a fine, homogeneous powder.[9]
-
Accurately weigh a portion of the powder equivalent to the average tablet weight into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., methanol/water 50:50) and the internal standard.
-
Vortex vigorously for 5 minutes and sonicate for 15 minutes to extract the impurity.[9]
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer a known aliquot of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Add 100 µL of PFPA.
-
Cap the vial, vortex, and heat at 70°C for 20 minutes.[10]
-
-
Work-up and Analysis:
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 200 µL) for GC-MS analysis.[10]
-
Inject 1 µL into the GC-MS and perform the analysis using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Data Presentation
Quantitative data from method validation studies should be summarized to demonstrate the method's suitability for its intended purpose.
Table 1: Example Method Validation Parameters for an Amine Impurity
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1))[8] | Example Results |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 (Range: 0.1 - 10 µg/mL) |
| Range | 80% to 120% of the test concentration | 0.8 - 1.2 µg/mL |
| Accuracy (Recovery) | 80.0% - 120.0% | 98.5% - 102.3% |
| Precision | ||
| - Repeatability (RSD) | ≤ 15% at LOQ, ≤ 5% at higher concentrations | 2.1% (n=6) |
| - Intermediate Precision (RSD) | ≤ 20% at LOQ, ≤ 10% at higher concentrations | 3.5% (inter-day) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results | Method robust to minor changes in temperature and reaction time |
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 20°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-550) for screening, SIM for quantification |
Conclusion
Derivatization with pentafluoropropionic anhydride is a highly effective technique for the analysis of polar impurities in pharmaceutical materials by GC-MS. The formation of stable and volatile PFP derivatives enhances chromatographic performance and detection sensitivity, allowing for reliable identification and quantification at trace levels. The protocols provided herein offer a starting point for method development, which must be followed by rigorous validation to ensure the data generated is accurate, precise, and suitable for regulatory submission.
References
- 1. researchgate.net [researchgate.net]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nbinno.com [nbinno.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Pentafluorophenyl Ester-Based Polymers in the Development of Novel Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers containing pentafluorophenyl (PFP) ester groups, particularly poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), have emerged as highly versatile platforms for the development of novel functional materials. The PFP ester is an excellent leaving group, making these polymers highly susceptible to nucleophilic substitution, most notably aminolysis. This reactivity allows for straightforward post-polymerization modification, enabling the introduction of a wide array of functional groups to create materials with tailored properties for specific applications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these "active ester" polymers in drug delivery and surface modification.
Core Applications
The primary application of PFP ester-containing polymers lies in their use as precursor polymers for the synthesis of functional polyacrylamides. The reaction with primary amines results in the formation of stable amide bonds, effectively creating a new polymer with functionalities dictated by the chosen amine. This strategy offers significant advantages over the direct polymerization of functional monomers, which can often be challenging.
Key application areas include:
-
Drug Delivery: Creation of biocompatible and functionalizable polymersomes and nanoparticles for encapsulating and delivering therapeutics like siRNA and small molecule drugs.[1][2]
-
Surface Modification: Tailoring the surface properties of materials such as quantum dots and polymer brushes for enhanced biocompatibility, reduced non-specific binding, and targeted interactions.[3][4]
-
Synthesis of Functional Polymers: A general platform for creating a diverse library of polymers with specific chemical and physical properties.[5]
Data Presentation: Properties of Precursor Polymers
The following table summarizes typical molecular weight characteristics of PPFMA synthesized via Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, a common technique for producing well-defined precursor polymers.
| Precursor Polymer | Monomer | Chain Transfer Agent (CTA) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| PPFMA | Pentafluorophenyl methacrylate | 4-cyanopentanoic acid dithiobenzoate | 10,000 - 50,000 | 1.1 - 1.3 | [6] |
| PPFPA | Pentafluorophenyl acrylate | Varies | 5,000 - 30,000 | 1.1 - 1.4 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(pentafluorophenyl methacrylate) (PPFMA) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a well-defined PPFMA precursor polymer using RAFT polymerization.
Materials:
-
Pentafluorophenyl methacrylate (PFMA) monomer
-
AIBN (Azobisisobutyronitrile) as initiator
-
4-cyanopentanoic acid dithiobenzoate (CPAD) as chain transfer agent (CTA)
-
Anhydrous 1,4-dioxane as solvent
-
Diethyl ether
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve PFMA monomer, CPAD, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours, depending on the target molecular weight and conversion).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether or a diethyl ether/methanol mixture.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate to remove unreacted monomer and initiator fragments.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer by size-exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H and ¹⁹F NMR spectroscopy to confirm the structure and purity.
Protocol 2: Post-Polymerization Modification of PPFMA via Aminolysis
This protocol outlines the procedure for functionalizing the PPFMA precursor polymer with a primary amine to generate a functional poly(N-substituted methacrylamide).
Materials:
-
PPFMA precursor polymer
-
Primary amine of choice (e.g., N-(2-hydroxypropyl)amine for biocompatibility, or a fluorescently labeled amine for imaging applications)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Triethylamine (TEA) or another suitable base (optional, to scavenge the pentafluorophenol byproduct)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the PPFMA polymer in the anhydrous solvent in a round-bottom flask.
-
In a separate vial, dissolve the primary amine (typically 1.1 to 1.5 molar equivalents per PFP ester unit) in the same solvent.
-
Add the amine solution dropwise to the stirring polymer solution at room temperature.
-
If desired, add a base (e.g., TEA, 1.1 to 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the PFP ester carbonyl peak (around 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹).
-
Upon completion, the functionalized polymer can be purified by dialysis against deionized water for 48-72 hours to remove the solvent, excess amine, and pentafluorophenol byproduct.
-
The purified polymer solution is then lyophilized to obtain the final solid product.
-
Characterize the final polymer using NMR spectroscopy to confirm the successful attachment of the amine and by FTIR to verify the conversion of the ester to the amide.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for synthesis and application of functional polymers.
Caption: Logic of post-polymerization modification.
References
- 1. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Pre-Polymer Platform for Controlled Tailoring of Quantum Dot Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separations in Chromatography using Pentafluoropropionyl Derivatization
Topic: Chiral Separations in Chromatography Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers is a critical task in the pharmaceutical industry, forensic science, and various other fields of chemical analysis. Chiral chromatography is a powerful technique for resolving enantiomers, often enhanced by derivatization of the analyte. This document provides detailed application notes and protocols for the chiral separation of primary and secondary amines, with a focus on amphetamines, using derivatization with pentafluoropropionic anhydride (PFPA). This perfluoroacylation strategy enhances volatility for gas chromatography (GC) and can improve chromatographic behavior and detection sensitivity in both GC and liquid chromatography (LC).
Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent that reacts with functional groups such as amines and hydroxyls to form stable pentafluoropropionyl derivatives. While pentafluoropropionamide itself is the resulting amide from the reaction of a primary or secondary amine with PFPA, it is the anhydride (PFPA) that is the reactive agent used for the derivatization. This process is a key step in preparing chiral molecules for successful separation on a chiral stationary phase.
Principle of Chiral Separation via Derivatization
The fundamental principle behind this method is the conversion of enantiomers into diastereomers by reacting them with a chiral derivatizing agent. However, in this protocol, we will focus on an alternative, widely used approach: achiral derivatization followed by separation on a chiral stationary phase. The derivatization with an achiral reagent like PFPA serves to:
-
Improve the volatility and thermal stability of the analytes for GC analysis.
-
Enhance the detector response, particularly for electron capture detection (ECD) and mass spectrometry (MS).
-
Improve peak shape and resolution during chromatographic separation.
The separation of the derivatized enantiomers is then achieved on a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.
Application Note 1: Chiral Separation of Amphetamine and Methamphetamine Enantiomers by GC-MS
This application note describes a validated method for the simultaneous quantification of (R)- and (S)-amphetamine and (R)- and (S)-methamphetamine in biological matrices. The method involves liquid-liquid extraction, derivatization with pentafluoropropionic anhydride (PFPA), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) using a chiral capillary column.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentafluoropropionamide (PFPA) Derivatization Reactions
Welcome to the technical support center for Pentafluoropropionamide (PFPA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during PFPA derivatization, presented in a question-and-answer format.
Q1: Why is my derivatization reaction incomplete, resulting in low product yield?
A1: Incomplete derivatization is a common challenge and can be attributed to several factors:
-
Presence of Moisture: PFPA is highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability for derivatizing your analyte.[1][2] Ensure all materials are scrupulously dry. Consider using anhydrous solvents and drying the sample completely under a stream of nitrogen before adding the reagent.[2][3]
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical. While some reactions proceed at room temperature, many require heating to go to completion.[3] Optimization of both time and temperature for your specific analyte is crucial.
-
Insufficient Reagent: An inadequate amount of PFPA will lead to an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[2]
-
Degraded Reagent: Improper storage can lead to the degradation of PFPA. Always use fresh, high-quality reagents and store them under anhydrous conditions as recommended by the manufacturer.[2]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove these interfering substances.[4]
Q2: I'm observing extraneous peaks in my chromatogram. How can I minimize these?
A2: Extraneous peaks can originate from reagent byproducts, side reactions, or contaminants.
-
Acidic Byproducts: PFPA derivatization of alcohols, amines, and phenols produces pentafluoropropionic acid as a byproduct.[1] This acidic byproduct can be detrimental to your GC column and may appear as a peak in your chromatogram. It is crucial to remove this byproduct before analysis, often by evaporation under a stream of nitrogen or by using a basic wash.[1]
-
Excess Reagent: A large excess of PFPA can also result in a significant peak in your chromatogram. After the reaction is complete, the excess reagent should be removed, typically by evaporation.[2]
-
Solvent Impurities: Ensure that the solvents used are of high purity to avoid the introduction of contaminating peaks.[1]
-
Side Reactions: The analyte itself might undergo side reactions under the derivatization conditions. Optimizing reaction parameters such as temperature and time can help minimize these.
Q3: My derivatized product appears to be unstable. What can I do?
A3: While PFPA derivatives are generally stable, some can be susceptible to hydrolysis.
-
Moisture Contamination: Exposure to moisture can cause the derivatives to revert to their original form. Ensure that the sample is handled in a dry environment and stored in tightly sealed vials, preferably under an inert atmosphere (e.g., nitrogen).[4]
-
Analyze Promptly: It is best practice to analyze the derivatized samples as soon as possible after preparation to minimize the potential for degradation.[4]
Q4: I'm experiencing poor chromatographic peak shape (e.g., tailing). What is the cause?
A4: Poor peak shape is often an indication of incomplete derivatization or issues with the analytical system.
-
Incomplete Derivatization: If the analyte is not fully derivatized, the remaining polar functional groups (e.g., -NH, -OH) can interact with active sites in the GC inlet or on the column, leading to peak tailing.[2] Re-optimize your derivatization procedure to ensure the reaction goes to completion.
-
Active Sites in the GC System: The GC inlet liner and the column itself can have active sites that interact with polar compounds. Using a deactivated inlet liner and a properly conditioned GC column can help mitigate this issue.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of PFPA derivatization?
A1: PFPA derivatization is a chemical modification technique used to improve the analytical characteristics of compounds for gas chromatography (GC) and mass spectrometry (MS).[5] The main goals are to:
-
Increase Volatility: By masking polar functional groups like alcohols, amines, and phenols, PFPA derivatives become more volatile, which is essential for GC analysis.[1]
-
Enhance Detectability: The pentafluoropropionyl group is highly electronegative, which significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD).[1][5]
-
Improve Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks and better separation from other components in the sample.[5]
-
Aid in Structural Elucidation: The fragmentation patterns of PFPA derivatives in MS can provide valuable information for identifying the original compound.[1][5]
Q2: What functional groups can be derivatized with PFPA?
A2: PFPA readily reacts with compounds containing active hydrogens, most commonly:
Q3: What are the typical reaction conditions for PFPA derivatization?
A3: While optimal conditions vary depending on the analyte, a general starting point is to incubate the dried sample with a solution of PFPA in an anhydrous solvent. Common solvents include ethyl acetate and acetonitrile.[2][6] The reaction is often heated (e.g., 60-70°C) for a specific period (e.g., 15-60 minutes) to ensure completion.[2][3]
Q4: Is a catalyst necessary for PFPA derivatization?
A4: While PFPA can react on its own, the addition of a basic catalyst, such as triethylamine (TEA) or pyridine, can promote reactivity and help to scavenge the acidic byproduct, driving the reaction to completion.[1]
Data Presentation
Table 1: Optimized PFPA Derivatization Conditions for Various Analytes
| Analyte Class | Reagent | Solvent | Temperature (°C) | Time (min) | Catalyst/Additive | Reference |
| Amphetamines/Cathinones | PFPA | Ethyl Acetate | 70 | 20-30 | None specified | [2][7] |
| Biogenic Amines (Histamine, etc.) | PFPA | Ethyl Acetate | 65 | 30 | None specified | [3][6] |
| Amino Acids (two-step) | 2M HCl in CH3OH, then PFPA | Ethyl Acetate | 80 (esterification), 65 (acylation) | 60 (esterification), 30 (acylation) | None specified | [8] |
| Fatty Alcohols | PFBoyl (related fluorinated agent) | Not specified | 60 | 45 | Not specified | [4] |
Experimental Protocols
General Protocol for PFPA Derivatization of Amines for GC-MS Analysis
This protocol provides a general guideline. Optimization for specific analytes is highly recommended.
Materials:
-
Analyte sample
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Optional: Basic catalyst (e.g., triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water.[2][3]
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the dried sample. For example, 50-100 µL.
-
Derivatizing Agent Addition: Add a molar excess of PFPA to the sample solution. For instance, add 50 µL of PFPA.[2] If using a catalyst, it can be added at this stage.
-
Reaction: Tightly cap the vial and vortex the mixture for approximately 30 seconds. Place the vial in a heating block or oven set to the optimized temperature (e.g., 70°C) for the required duration (e.g., 20 minutes).[2]
-
Byproduct and Excess Reagent Removal: After the reaction is complete, cool the vial to room temperature. Evaporate the mixture to dryness under a gentle stream of nitrogen to remove the solvent, excess PFPA, and the pentafluoropropionic acid byproduct.[1][2]
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Visualizations
Caption: A step-by-step workflow for the PFPA derivatization procedure.
Caption: A logical workflow for troubleshooting incomplete derivatization reactions.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Derivatization with Pentafluoropropionamide (PFPA)
Welcome to the technical support center for troubleshooting derivatization with Pentafluoropropionamide (PFPA). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or incomplete derivatization with PFPA?
A1: Incomplete derivatization is a frequent issue that can significantly impact the accuracy and sensitivity of your analysis. The primary causes include:
-
Presence of Moisture: Water in your sample or reagents can hydrolyze the PFPA reagent, rendering it inactive.[1][2] It is critical to ensure all glassware is thoroughly dried and to use anhydrous solvents.[1]
-
Incorrect Reaction Temperature or Time: The kinetics of the derivatization reaction are highly dependent on temperature and incubation time. Insufficient heat or time will lead to an incomplete reaction.[1][3] Conversely, excessive heat can cause degradation of the analyte or the derivative.
-
Insufficient Derivatizing Agent: A molar excess of the derivatizing agent is typically required to drive the reaction to completion.[1]
-
Degradation of PFPA Reagent: PFPA is sensitive to moisture and can degrade over time. Always use fresh, high-quality reagents and store them under appropriate conditions, such as under an inert gas.[1]
-
Sample Matrix Effects: Components within your sample matrix may interfere with the derivatization reaction. Proper sample clean-up and extraction are crucial.
Q2: My chromatogram shows poor peak shape (e.g., tailing). Could this be related to derivatization?
A2: Yes, poor peak shape, particularly tailing, is a classic sign of incomplete derivatization.[1] When polar functional groups like amines (-NH2) and hydroxyls (-OH) are not completely derivatized, they can interact with active sites in the GC inlet liner or on the column, leading to peak tailing.[1] To resolve this, you should re-optimize your derivatization procedure to ensure the reaction goes to completion.[1] Using a deactivated inlet liner and properly conditioning your GC column can also help mitigate this issue.[1]
Q3: I am observing multiple or unexpected peaks for a single analyte. What could be the cause?
A3: The presence of multiple peaks for a single compound can stem from several derivatization-related issues:
-
Formation of Stereoisomers: Derivatization of some chiral compounds can lead to the formation of diastereomers, which may be resolved by your chromatographic system.
-
Side Reactions or Degradation: The reaction conditions may be promoting side reactions or causing the degradation of your analyte or the newly formed derivative. Optimizing reaction temperature and time can help minimize these effects.[1]
-
Tautomerization: For compounds with keto-enol tautomerism, multiple derivatives can be formed.[1]
Q4: How can I improve the sensitivity and detection limits of my analysis?
A4: Low sensitivity can often be traced back to inefficient derivatization.[1] To enhance sensitivity:
-
Optimize Derivatization Conditions: Ensure your reaction is proceeding to completion by optimizing temperature, time, and reagent concentration.
-
Switch Derivatizing Agent: While PFPA is effective for many compounds, other reagents like Heptafluorobutyric Anhydride (HFBA) might produce a more stable molecular ion or more characteristic high-mass fragments, leading to better sensitivity.[1][3]
-
Lower Injector Temperature: Thermal degradation of the derivative in the GC inlet can lead to low signal. Lowering the injector temperature may help preserve the integrity of the derivative.[1]
Q5: Is a catalyst or acid scavenger necessary for PFPA derivatization?
A5: While PFPA can be used on its own, the acylation reactions proceed more smoothly and quickly in the presence of a catalyst or an acid scavenger.[4] Bases such as triethylamine (TEA) and trimethylamine (TMA) are often added to promote reactivity and to neutralize the acidic byproducts of the reaction.[4] This not only helps drive the reaction to completion but also prevents damage to the GC column from acidic residues.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues with PFPA derivatization.
Diagram: Troubleshooting Workflow for Incomplete Derivatization
Caption: A decision-making diagram for troubleshooting incomplete derivatization.
Experimental Protocols
Protocol 1: General Procedure for Acylation with PFPA
This protocol is a general guideline for the derivatization of compounds containing primary and secondary amines or hydroxyl groups.
Sample Preparation:
-
Evaporate the sample extract containing the analyte and internal standard to complete dryness under a gentle stream of nitrogen.[1][5] It is crucial that the residue is completely dry.
Derivatization:
-
Add an appropriate volume of a suitable solvent. Ethyl acetate is a common choice.[1][5] For example, add 50 µL of ethyl acetate to the dried extract.[1]
-
Add the PFPA derivatizing reagent. For instance, add 50 µL of PFPA.[1]
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing.[1]
-
Incubate the mixture at a specific temperature for a defined period. Common conditions are 70°C for 20-30 minutes.[1][6] However, the optimal temperature and time can vary depending on the analyte.[3][4]
Post-Derivatization:
-
Evaporate the mixture to dryness under a stream of nitrogen to remove excess reagent and byproducts.[1]
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.[1]
Protocol 2: Derivatization of Biogenic Amines in Aqueous Samples
This protocol is adapted for the analysis of biogenic amines like histamine and putrescine.
Sample Preparation:
-
Evaporate aliquots of aqueous solutions of the amines to complete dryness using a stream of nitrogen gas.[5]
Derivatization:
-
To the solid residue, add 100 µL of a freshly prepared PFPA reagent in ethyl acetate (e.g., 1:4, v/v PFPA:ethyl acetate).[5]
-
Tightly seal the glass vials and heat the samples for 30 minutes at 65°C.[5]
-
After heating, evaporate the solvents and reagents to dryness with a stream of nitrogen to completely remove any remaining volatile species.[5]
-
Reconstitute the sample in a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of Optimized Derivatization Conditions for Various Analytes
| Analyte Class | Derivatizing Agent | Solvent | Temperature (°C) | Time (min) | Catalyst/Additive | Reference |
| General (Alcohols, Amines, Phenols) | PFPA | Benzene | 50 | 15 | Trimethylamine (TMA) | [4] |
| Biogenic Amines (Histamine, etc.) | PFPA | Ethyl Acetate | 65 | 30 | None Specified | [5] |
| Cathinones | PFPA | Ethyl Acetate | 70 | 20 | None Specified | [1] |
| Amphetamines & Cathinones | PFPA | Ethyl Acetate | 70 | 30 | None Specified | [6] |
| Synthetic Cathinones | PFPA | Not Specified | Room Temp | 20 | None Specified | [3] |
Diagram: Generalized Workflow for PFPA Derivatization
Caption: A generalized workflow for derivatization with PFPA prior to GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentafluoropropionamide Reagent and Byproduct Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Pentafluoropropionamide (PFPA) reagent and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when using this compound (PFPA) as a reagent?
A1: The most common byproduct when using PFPA, particularly in acylation reactions, is pentafluoropropionic acid (PFPAA). This byproduct is formed from the hydrolysis of the unreacted PFPA or its activated form. Depending on the reaction conditions, other side products specific to your reaction may also be present.
Q2: What are the key physical and chemical properties of PFPA and its main byproduct, PFPAA, that are relevant for their removal?
A2: Understanding the properties of both the excess reagent and the byproducts is crucial for selecting an appropriate purification strategy.
| Property | This compound (PFPA) | Pentafluoropropionic Acid (PFPAA) |
| Physical State | White to off-white crystalline solid | Colorless liquid |
| Solubility | Soluble in methanol and likely other polar organic solvents. Limited data on a wide range of solvents. | Soluble in water and polar organic solvents.[1] |
| Acidity (pKa) | Neutral (amide) | Strongly acidic (pKa ≈ 0.38)[1] |
| Boiling Point | Not readily available, likely high due to amide functionality | 96-97 °C |
| Melting Point | ~95 °C | Not applicable |
Q3: Can excess PFPA be removed by rotary evaporation?
A3: Due to its likely high boiling point and solid nature, removing excess PFPA by rotary evaporation is generally not effective unless your desired product is significantly more volatile.
Q4: Is PFPA susceptible to hydrolysis during aqueous workup?
A4: Amides can undergo hydrolysis, especially under acidic or basic conditions, which would convert PFPA into the more easily removable pentafluoropropionic acid.[2][3] However, the rate of hydrolysis for PFPA under typical neutral or mildly basic workup conditions is generally slow. Forcing hydrolysis with strong acid or base might be a viable strategy if your target molecule is stable under these conditions.
Troubleshooting Guides
Issue 1: Residual Pentafluoropropionic Acid (PFPAA) in the Product
-
Symptom: Your final product shows contamination with an acidic impurity, often detectable by NMR (broad peak) or LC-MS.
-
Cause: Incomplete removal of the acidic byproduct, pentafluoropropionic acid.
-
Solution: Perform a liquid-liquid extraction with a mild aqueous base. The base will deprotonate the strongly acidic PFPAA, forming a water-soluble salt that will partition into the aqueous layer.
-
Recommended Bases: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium carbonate (Na₂CO₃) solution. These are generally preferred over strong bases like NaOH to avoid potential side reactions with sensitive functional groups on your desired product.
-
Procedure:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous basic solution.
-
Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the basic solution 2-3 times.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Residual this compound (PFPA) in the Product
-
Symptom: Your purified product still contains the neutral PFPA reagent, identifiable by its characteristic signals in NMR or a distinct peak in LC-MS.
-
Cause: PFPA is not removed by the basic aqueous wash used for the acidic byproduct.
-
Solutions:
-
Recrystallization: If your desired product is a solid, recrystallization is often the most effective method for removing residual PFPA. The key is to find a solvent system where your product has good solubility at elevated temperatures and poor solubility at room temperature, while PFPA remains soluble at room temperature.
-
Solvent Screening: Experiment with a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) to find the optimal system.
-
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. Since PFPA is a polar amide, it will have a different retention profile than many organic products.
-
Stationary Phase: Silica gel is a good starting point. For highly fluorinated compounds, a fluorinated stationary phase may offer enhanced separation.[4][5]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal gradient will depend on the polarity of your product.
-
-
Solid-Phase Extraction (SPE): For small-scale purifications, SPE cartridges can be effective. A normal-phase cartridge (e.g., silica) can be used to retain the polar PFPA while allowing a less polar product to elute.
-
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Pentafluoropropionic Acid (PFPAA)
-
Quench Reaction: At the completion of your reaction, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash (Water): Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer. This initial wash removes any water-soluble salts.
-
Base Wash (Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain your crude product, now free of acidic byproducts.
Protocol 2: Purification by Recrystallization to Remove this compound (PFPA)
-
Solvent Selection: In a small test tube, add a small amount of your crude product containing PFPA. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include hexanes, ethyl acetate, isopropanol, acetone, and toluene, or mixtures of these.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities (including PFPA).
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualization
Caption: Decision workflow for purifying a product from a reaction using PFPA.
References
- 1. rsc.org [rsc.org]
- 2. Enantioselective hydrolysis and photolysis of mandipropamid in different aquatic environments - evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
Technical Support Center: Pentafluoropropionamide (PFPA) Derivatization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Pentafluoropropionamide (PFPA) for chemical derivatization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficiency and success of your derivatization reactions, with a special focus on managing the effects of moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PFPA in derivatization?
Pentafluoropropionic anhydride (PFPA) is a highly reactive acylation reagent used to derivatize compounds with active hydrogens, such as those found in amines (-NH2), alcohols (-OH), and thiols (-SH). This process replaces the active hydrogen with a pentafluoropropionyl group. The resulting derivatives are more volatile, less polar, and more thermally stable, making them ideal for analysis by gas chromatography (GC), particularly with mass spectrometry (MS) or electron capture detection (ECD).[1][2]
Q2: How does moisture affect the efficiency of PFPA derivatization?
Moisture can significantly reduce the efficiency of PFPA derivatization. PFPA readily reacts with water in a process called hydrolysis. This reaction consumes the derivatizing agent, forming pentafluoropropionic acid, which is unreactive towards the target analyte. This side reaction reduces the amount of PFPA available to derivatize the analyte, leading to lower product yields and potentially incomplete derivatization.
Q3: Are the resulting this compound derivatives stable in the presence of water?
While the PFPA reagent itself is highly sensitive to moisture, the resulting this compound derivatives are generally more resistant to hydrolysis. However, it is still best practice to minimize exposure to water throughout the analytical process to ensure sample integrity. One study noted that PFP derivatives are less susceptible to hydrolysis in toluene compared to ethyl acetate.[3]
Q4: What are the visual indicators of moisture contamination in my reaction?
While there may not be dramatic visual cues like a color change, signs of moisture contamination can include:
-
Poor or inconsistent derivatization yields: This is the most common indicator, observed as smaller than expected peak areas in your chromatogram.
-
Precipitate formation: In some cases, the hydrolysis product, pentafluoropropionic acid, or its salts may precipitate from the reaction mixture, especially upon cooling.
-
Phase separation: If a significant amount of water is present in an organic solvent, you may observe two distinct liquid phases.
Q5: What are the best practices for storing and handling PFPA?
PFPA is a hygroscopic and corrosive reagent. To maintain its reactivity and ensure user safety, it should be:
-
Stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Kept in a desiccator or a dry cabinet to protect it from atmospheric moisture.
-
Handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Dispensed using a dry syringe or pipette, minimizing the time the container is open to the atmosphere.
Troubleshooting Guide: Low Derivatization Efficiency
Low or no derivatization product can be a frustrating issue. This guide will help you diagnose and resolve common problems, with a focus on moisture-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no product peak in GC-MS analysis | Presence of moisture in the sample or solvent. | Ensure all solvents are anhydrous. Dry the sample extract completely before adding PFPA. Common drying methods include evaporation under a gentle stream of nitrogen, lyophilization (freeze-drying), or using a chemical drying agent like anhydrous sodium sulfate.[3][4][5] |
| Degraded PFPA reagent. | Use a fresh vial of PFPA. Ensure the reagent has been stored under proper conditions (cool, dry, and sealed). | |
| Insufficient amount of PFPA. | Use a molar excess of the derivatizing agent to ensure the reaction goes to completion. A 2:1 molar ratio of PFPA to active hydrogens is a good starting point. | |
| Suboptimal reaction conditions (time and temperature). | Optimize the reaction time and temperature. A common starting point is heating at 60-70°C for 20-30 minutes.[6] | |
| Poor peak shape (e.g., tailing) | Incomplete derivatization. | This leaves polar functional groups exposed, which can interact with active sites in the GC system. Follow the solutions for "Low or no product peak" to ensure complete derivatization. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and ensure the GC column is properly conditioned according to the manufacturer's instructions. | |
| Inconsistent results between samples | Variable moisture content in samples. | Standardize your sample drying procedure to ensure consistent removal of water from all samples before derivatization. |
| Inconsistent reagent handling. | Develop a standard operating procedure for handling and dispensing PFPA to minimize exposure to atmospheric moisture for all samples. |
Data Presentation: The Impact of Moisture on Derivatization Efficiency
| Moisture Condition | Description | Expected Derivatization Efficiency | Impact on Chromatographic Results |
| Strictly Anhydrous | All glassware is oven-dried, solvents are certified anhydrous, and the reaction is performed under an inert atmosphere. Samples are thoroughly dried. | High (>95%) | Sharp, symmetrical peaks with maximum intensity. High reproducibility. |
| Trace Moisture | Standard laboratory conditions with no specific measures to exclude atmospheric moisture. Solvents are not specifically dried. | Moderate to Low | Reduced peak areas, potential for peak tailing of the derivatized analyte, and the appearance of un-derivatized analyte peaks. |
| Significant Moisture | Visible water in the sample or solvent, or use of non-anhydrous reagents without drying. | Very Low to None | Absence of the desired derivative peak, or a very small peak with a large peak for the un-derivatized analyte. Potential for interfering peaks from reagent hydrolysis products. |
Experimental Protocols
Protocol 1: General Derivatization of Amine-Containing Analytes with PFPA
This protocol provides a general procedure for the derivatization of primary and secondary amines using PFPA for GC-MS analysis.
Materials:
-
Sample extract in a suitable organic solvent (e.g., ethyl acetate, toluene)
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Heating block or oven
-
GC vials with inserts
-
Nitrogen gas supply
Procedure:
-
Sample Drying: Evaporate the sample extract to complete dryness in a GC vial under a gentle stream of high-purity nitrogen gas. It is critical to remove all residual water and protic solvents.
-
Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried residue to redissolve the analyte.
-
Derivatization: Add 50 µL of PFPA to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.[6]
-
Cooling and Final Preparation: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. In some cases, the excess reagent and solvent are evaporated, and the residue is reconstituted in a known volume of an appropriate solvent before injection.
Protocol 2: Moisture Removal from Biological Fluid Samples using Lyophilization
Lyophilization, or freeze-drying, is an effective method for removing water from biological samples without compromising the integrity of many analytes.
Procedure:
-
Prefreezing: Place the aqueous biological sample (e.g., urine, plasma) in a container suitable for lyophilization and freeze it completely. A common method is to use a dry ice/acetone bath or a -80°C freezer.
-
Primary Drying (Sublimation): Place the frozen sample in a freeze-dryer. The instrument will apply a deep vacuum, and the temperature is controlled to allow the ice to sublime directly into water vapor, which is then collected on a cold condenser.[7]
-
Secondary Drying (Desorption): After all the ice has sublimated, the temperature is gradually increased to remove any residual, bound water molecules.
-
Sample Reconstitution: Once the lyophilization is complete, the resulting dry powder can be reconstituted in an appropriate anhydrous organic solvent for the derivatization reaction.
Protocol 3: Drying of Organic Extracts using Anhydrous Sodium Sulfate
Anhydrous sodium sulfate is a common and effective drying agent for removing trace amounts of water from organic solutions.
Procedure:
-
Initial Assessment: After a liquid-liquid extraction, transfer the organic layer to a clean, dry Erlenmeyer flask. If you see a separate aqueous layer or droplets, remove them with a pipette before adding the drying agent.
-
Adding the Drying Agent: Add a small amount (a few spatula tips) of anhydrous sodium sulfate to the organic extract. Swirl the flask.
-
Observation: If water is present, the sodium sulfate will clump together.[5]
-
Drying to Completion: Continue adding small portions of sodium sulfate and swirling until some of the newly added crystals remain free-flowing and do not clump. This indicates that all the water has been absorbed.[5]
-
Separation: Allow the mixture to stand for 5-10 minutes to ensure complete drying. Then, carefully decant or filter the dried organic solvent into a clean vial for the derivatization step, leaving the clumped sodium sulfate behind.
Visualizations
Caption: Chemical pathways in PFPA derivatization.
Caption: A typical experimental workflow for PFPA derivatization.
Caption: A decision tree for troubleshooting low PFPA derivatization yields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze-drying: an alternative method for the analysis of volatile organic compounds in the headspace of urine samples using solid phase micro-extraction coupled to gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101545839B - Method for preprocessing biological sample by using freeze drying technique - Google Patents [patents.google.com]
Technical Support Center: Optimizing Peak Shape for Pentafluoropropionamide (PFPA) Derivatives in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak shape of Pentafluoropropionamide (PFPA) derivatives in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for PFPA derivatives in GC analysis?
A1: The most common causes of poor peak shape, such as peak tailing or fronting, for PFPA derivatives include:
-
Active Sites: Interaction of the polar PFPA derivatives with active sites in the GC system, such as in the inlet liner, column, or detector.[1]
-
Incomplete Derivatization: The presence of unreacted polar functional groups (e.g., amines, hydroxyls) on the analyte due to incomplete derivatization can lead to strong interactions with the stationary phase and cause peak tailing.[1]
-
Improper GC Conditions: Suboptimal parameters like incorrect inlet temperature, oven temperature program, or carrier gas flow rate can lead to band broadening and distorted peaks.
-
Column Issues: Using an inappropriate GC column, or a contaminated or degraded column, can significantly impact peak shape.
-
Solvent Effects: The choice of solvent for sample extraction and injection can influence the chromatography of PFPA derivatives. For instance, ethyl acetate has been shown to be a better solvent than toluene for the GC-MS analysis of some PFPA-derivatized amines.[2]
Q2: How does the choice of GC column affect the peak shape of PFPA derivatives?
A2: The choice of GC column is critical for achieving symmetrical peaks. Key considerations include:
-
Stationary Phase Polarity: A stationary phase with a polarity that is compatible with the PFPA derivatives is essential. For these fluorinated compounds, a mid-polarity column, such as one containing a trifluoropropyl stationary phase, can often provide good selectivity and peak shape. Non-polar columns are a good starting point for the analysis of non-polar compounds, while polar columns are generally recommended for polar compounds.[3]
-
Inertness: The column should be highly inert to prevent interactions with the acidic PFPA derivatives. Look for columns specifically marketed as "inert" or "deactivated."
-
Film Thickness and Internal Diameter: Thinner films and smaller internal diameter columns generally provide higher efficiency and sharper peaks, but have lower sample capacity.[3]
Q3: Can the inlet liner impact the analysis of PFPA derivatives?
A3: Yes, the inlet liner plays a crucial role. A deactivated liner is essential to prevent the adsorption of PFPA derivatives.[1] The geometry of the liner and the presence of glass wool can also affect the vaporization of the sample and, consequently, the peak shape. For active compounds, a liner with glass wool can sometimes cause breakdown, while for others it can aid in volatilization.[4] Experimenting with different liner types (e.g., splitless with a taper, with or without glass wool) can help optimize peak shape.
Q4: What is the recommended starting oven temperature for analyzing PFPA derivatives?
A4: A lower starting oven temperature can be beneficial. For example, a study on the GC-MS analysis of PFPA derivatives of certain amines found that a starting temperature of 40°C yielded better results than 70°C.[2] A lower starting temperature allows for better focusing of the analytes at the head of the column, leading to sharper peaks.
Troubleshooting Guides
Common Peak Shape Problems and Solutions
| Problem | Symptom | Possible Causes | Suggested Solutions |
| Peak Tailing | Asymmetrical peak with a trailing edge. | - Active sites in the inlet or column.- Incomplete derivatization.- Column contamination.- Improper column installation. | - Use a deactivated inlet liner and a highly inert GC column.- Optimize derivatization conditions (time, temperature, reagent excess).- Trim the first few centimeters of the column.- Ensure a clean, square cut of the column and correct installation depth in the inlet and detector. |
| Peak Fronting | Asymmetrical peak with a leading edge. | - Column overload.- Incompatible solvent. | - Dilute the sample.- Use a column with a thicker stationary phase or larger internal diameter.- Ensure the sample solvent is compatible with the stationary phase. |
| Split Peaks | Two peaks for a single compound. | - Improper injection technique.- Incompatible solvent and initial oven temperature.- Column contamination at the inlet. | - Use an autosampler for consistent injections.- Adjust the initial oven temperature to be at least 20°C below the boiling point of the solvent.- Trim the front of the column. |
| Broad Peaks | Wider than expected peaks. | - Suboptimal carrier gas flow rate.- Too low of an oven temperature ramp rate.- Dead volume in the system. | - Optimize the carrier gas flow rate (linear velocity).- Increase the oven temperature ramp rate.- Check all connections for leaks and ensure proper column installation. |
Experimental Protocols
Protocol 1: this compound (PFPA) Derivatization of Primary Amines
This protocol provides a general procedure for the derivatization of primary amines with Pentafluoropropionic Anhydride (PFPA).
Materials:
-
Sample containing primary amine(s)
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (anhydrous)
-
Nitrogen gas source
-
Heater block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heater block or water bath set at 65°C for 30 minutes.[2]
-
Solvent Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in an appropriate volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC.
Visual Troubleshooting Workflows
Diagram 1: Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Diagram 2: General Peak Shape Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
minimizing side reactions during Pentafluoropropionamide acylation
Welcome to the technical support center for the acylation of pentafluoropropionamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and optimize your product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-acylation of this compound?
The two most prevalent side reactions are dehydration of the primary amide to form pentafluoropropionitrile and hydrolysis of the starting material or the acylating agent. The electron-withdrawing nature of the pentafluoropropyl group can influence the reactivity of the amide, making it susceptible to these alternative reaction pathways.
Q2: Why is my this compound undergoing dehydration to a nitrile instead of acylation?
Dehydration is a common side reaction for primary amides, especially under harsh conditions.[1] Factors that can favor dehydration include:
-
High Temperatures: Excessive heat provides the energy needed to eliminate water.
-
Strong Dehydrating Agents: Some Lewis acids or acylating agents themselves can act as potent dehydrating agents.
-
Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of dehydration.
Q3: Can the acylating agent itself cause side reactions?
Yes. Highly reactive acylating agents, such as acyl chlorides, can be aggressive and may promote side reactions. Additionally, if water is present in the reaction mixture, the acylating agent can be hydrolyzed to the corresponding carboxylic acid, which will not participate in the acylation reaction and will reduce your overall yield.
Q4: What is the role of a base in this reaction, and can it cause problems?
A non-nucleophilic base is often used to scavenge the acidic byproduct generated during the acylation (e.g., HCl if using an acyl chloride). This prevents the protonation of the amide nitrogen, which would render it non-nucleophilic. However, the use of a base that is too strong or nucleophilic can lead to other side reactions.
Q5: Are there any recommended catalysts to promote the desired N-acylation?
Yes, Lewis acids are often employed to activate the acylating agent. However, the choice of Lewis acid is critical. A mild Lewis acid is generally preferred to avoid promoting dehydration. For instance, magnesium bromide etherate (MgBr₂·OEt₂) has been shown to be effective in the N-acylation of amides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive acylating agent.2. Reaction temperature is too low.3. Inactive catalyst. | 1. Use a more reactive acylating agent (e.g., acyl chloride or anhydride).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure the catalyst is fresh and anhydrous. Consider using a mild Lewis acid catalyst like MgBr₂·OEt₂. |
| Major product is the dehydrated nitrile | 1. Reaction temperature is too high.2. The catalyst is too harsh (strong Lewis acid).3. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Switch to a milder catalyst or use a stoichiometric amount of a weaker Lewis acid.3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Significant amount of hydrolyzed acylating agent observed | 1. Presence of water in the reaction mixture. | 1. Ensure all glassware is oven-dried.2. Use anhydrous solvents and reagents.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple unidentified byproducts | 1. Reaction conditions are too harsh.2. The chosen base is interfering with the reaction. | 1. Screen different solvents and lower the reaction temperature.2. Use a non-nucleophilic sterically hindered base like 2,6-lutidine or proton sponge. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table provides an illustrative summary of how different reaction conditions can influence the outcome of the acylation of this compound. The data is generalized to demonstrate key trends.
| Catalyst | Acylating Agent | Temperature | Approx. Yield of N-Acylated Product (%) | Approx. Yield of Nitrile Byproduct (%) | Notes |
| None | Acetic Anhydride | 80 °C | 40-50 | 10-20 | Slow reaction with moderate yield. |
| MgBr₂·OEt₂ | Acetic Anhydride | Room Temp. | 75-85 | <5 | Mild conditions favor the desired product.[2] |
| AlCl₃ | Acetyl Chloride | 80 °C | 10-20 | 60-70 | Harsh Lewis acid strongly promotes dehydration. |
| Triflic Acid | Acetic Anhydride | 0 °C to Room Temp. | 50-60 | 15-25 | Strong Brønsted acid can be effective but may still lead to dehydration. |
Experimental Protocols
Protocol 1: Mild N-Acylation using MgBr₂·OEt₂
This protocol is designed to favor the N-acylation of this compound while minimizing dehydration.
Materials:
-
This compound
-
Acetic anhydride (or other desired anhydride)
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
2,6-Lutidine (or another non-nucleophilic base)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add 2,6-lutidine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve MgBr₂·OEt₂ (1.1 eq) in anhydrous DCM.
-
Slowly add the MgBr₂·OEt₂ solution to the reaction mixture and stir for 20 minutes.
-
Add the acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Enhancing the Yield of Pentafluoropropionamide-Based Polymer Synthesis
Welcome to the technical support center for the synthesis of pentafluoropropionamide-based polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The primary method detailed here involves a two-step process: the synthesis of a poly(pentafluorophenyl acrylate) precursor via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, followed by a post-polymerization aminolysis to yield the desired functional poly(acrylamide).
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis approach (polymerization followed by modification) commonly used for this type of polymer?
A1: The two-step approach offers excellent control over the final polymer structure. RAFT polymerization of pentafluorophenyl acrylate allows for the synthesis of well-defined precursor polymers with controlled molecular weight and narrow molecular weight distributions.[1][2] The subsequent aminolysis is a highly efficient reaction that allows for the introduction of various amine-containing functionalities, providing a versatile platform for creating a library of functional polymers.[3]
Q2: I am observing a low yield during the RAFT polymerization of pentafluorophenyl acrylate. What are the potential causes?
A2: Low yields in RAFT polymerization can stem from several factors. Common issues include inefficient initiation, problems with the chain transfer agent (CTA), or the presence of impurities that can inhibit the polymerization. Sub-optimal reaction conditions such as temperature and monomer concentration can also play a significant role.[4]
Q3: My aminolysis reaction to form the polyamide is not going to completion. What could be the issue?
A3: Incomplete aminolysis can be due to several factors. Steric hindrance from a bulky amine can slow down the reaction. The choice of solvent is also critical; a solvent that does not adequately dissolve both the precursor polymer and the amine can lead to poor reaction kinetics. Finally, ensuring the correct stoichiometry of the amine and a suitable base is crucial for driving the reaction to completion.[3]
Q4: How can I effectively purify the final polyamide product?
A4: Purification is essential to remove unreacted monomers, catalysts, solvents, and the pentafluorophenol byproduct from the aminolysis step. A common and effective method is precipitation of the polymer solution into a non-solvent, such as cold methanol or diethyl ether.[1][3] This process may need to be repeated several times to achieve high purity. For water-soluble polymers, dialysis can also be an effective purification technique.[1]
Troubleshooting Guides
Low Polymer Yield or Molecular Weight in RAFT Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Low monomer conversion | Inefficient Initiation: The initiator (e.g., AIBN) may be old or decomposed. The reaction temperature might be too low for the chosen initiator. | Use a fresh batch of initiator. Ensure the reaction is carried out at the recommended temperature for the specific initiator (e.g., 70-80 °C for AIBN). |
| Broad molecular weight distribution (High Đ) | Poor Chain Transfer: The chain transfer agent (CTA) may be impure or not suitable for the monomer. The CTA to initiator ratio could be incorrect. | Purify the CTA before use. Select a CTA known to be effective for acrylate polymerization. Optimize the [CTA]:[Initiator] ratio; a common starting point is between 5:1 and 10:1.[4] |
| Polymerization does not initiate | Presence of Inhibitors: Oxygen is a potent inhibitor of radical polymerization. The monomer or solvent may contain inhibitors from manufacturing. | De-gas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[3] Use purified, inhibitor-free monomers and solvents. |
| Low final polymer yield after purification | Loss during Precipitation: The polymer may be partially soluble in the precipitation solvent. Insufficient volume of non-solvent may be used. | Use a non-solvent in which the polymer is completely insoluble. Use a large excess of the non-solvent (e.g., 10-fold volume excess) to ensure complete precipitation. Cool the non-solvent to further decrease solubility. |
Incomplete Aminolysis for Polyamide Formation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the precursor polymer | Insufficient Amine/Base: The stoichiometry of the amine and base may be incorrect. The base may not be strong enough. | Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) and a suitable non-nucleophilic base like triethylamine (TEA) in equimolar amounts to the amine.[1] |
| Slow reaction rate | Poor Solubility: The precursor polymer or the amine may not be fully dissolved in the reaction solvent. | Choose a solvent that dissolves all reactants well, such as dimethylformamide (DMF) or dioxane.[1][3] |
| Side reactions observed | Reactive Impurities: The amine or solvent may contain water or other nucleophilic impurities that can react with the activated ester. | Use anhydrous solvents and high-purity amines. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Difficulty in purifying the final product | Pentafluorophenol byproduct remains: The pentafluorophenol leaving group may be difficult to remove completely by precipitation alone. | After precipitation, wash the polymer thoroughly with the non-solvent. If the polymer is insoluble in a solvent that dissolves pentafluorophenol (e.g., diethyl ether), a Soxhlet extraction can be performed. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on the synthesis of the poly(pentafluorophenyl acrylate) precursor, which in turn affects the final polyamide yield.
| Parameter | Condition | Effect on Polymerization | Typical Yield (%) | Reference |
| [Monomer]:[CTA]:[Initiator] Ratio | 200:1:0.1 | Controls molecular weight and polydispersity. A higher monomer-to-CTA ratio leads to higher molecular weight. | >90 | [3] |
| Reaction Temperature (°C) | 75 | Affects the rate of initiation and propagation. Higher temperatures generally increase the reaction rate but can lead to side reactions if too high. | >90 | [4] |
| Reaction Time (h) | 12-24 | Longer reaction times lead to higher monomer conversion. | >90 | [5] |
| Solvent | Dioxane, Toluene | The solvent choice can affect monomer and polymer solubility and reaction kinetics. | >90 | [4][5] |
| Amine Equivalents (for aminolysis) | 1.2 - 2.0 | An excess of amine helps to drive the reaction to completion. | Near-quantitative conversion | [1] |
Experimental Protocols
Key Experiment 1: Synthesis of Poly(pentafluorophenyl acrylate) via RAFT Polymerization
Materials:
-
Pentafluorophenyl acrylate (PFPA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as Chain Transfer Agent (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as Initiator
-
1,4-Dioxane (anhydrous)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve PFPA monomer, CPAD (CTA), and AIBN in anhydrous 1,4-dioxane. A typical molar ratio is [PFPA]:[CPAD]:[AIBN] = 200:1:0.1.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Place the sealed flask in a preheated oil bath at 75 °C and stir for 12-24 hours.
-
To monitor the reaction, aliquots can be taken at different time points and analyzed by ¹H NMR to determine monomer conversion.
-
After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh cold methanol.
-
Dry the polymer under vacuum to a constant weight.
Key Experiment 2: Aminolysis of Poly(pentafluorophenyl acrylate) to form a Polyamide
Materials:
-
Poly(pentafluorophenyl acrylate) (PPFPA) precursor polymer
-
Propylamine (or other primary amine)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the PPFPA precursor polymer in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
In a separate vial, dissolve propylamine (1.5 equivalents relative to the PFPA repeating units) and triethylamine (1.5 equivalents) in a small amount of anhydrous DMF.
-
Add the amine/TEA solution dropwise to the stirred polymer solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the pentafluorophenyl ester carbonyl peak and the appearance of the amide carbonyl peak.
-
Once the reaction is complete, precipitate the polyamide by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it thoroughly with fresh diethyl ether to remove any residual pentafluorophenol and other small molecules.
-
Dry the final polyamide product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the two-step synthesis of a functional polyamide.
Caption: Troubleshooting logic for diagnosing low polymer yield.
References
- 1. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pentafluoropropionamide (PFPA) Derivative Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pentafluoropropionamide (PFPA) derivatives during sample preparation for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with Pentafluoropropionic Anhydride (PFPA) necessary for the analysis of my compounds?
A1: Derivatization with PFPA is often essential for several reasons:
-
Improved Volatility and Thermal Stability: Many polar compounds containing functional groups like amines, alcohols, and phenols are not volatile enough for GC analysis and may degrade at the high temperatures of the GC inlet. PFPA derivatives are more volatile and thermally stable.[1][2]
-
Enhanced Chromatographic Performance: Acylation of polar functional groups with PFPA reduces tailing and improves peak shape, leading to better resolution and more accurate quantification.[3][4]
-
Increased Sensitivity: The resulting this compound derivatives are highly electronegative, which significantly enhances their response with an electron capture detector (ECD). For mass spectrometry (MS), the derivatives often produce characteristic high-mass fragments, aiding in identification and improving detection limits.[1][2]
-
Differentiation of Isomers: Some positional isomers can produce ambiguous mass spectra, making them difficult to distinguish. Derivatization can lead to unique fragmentation patterns that allow for clear identification.[3]
Q2: What are the most common causes of incomplete derivatization with PFPA?
A2: Incomplete derivatization is a frequent issue and can often be attributed to the following factors:
-
Presence of Moisture: PFPA is highly reactive and sensitive to moisture. Any water present in the sample, solvents, or glassware will consume the reagent, leading to an incomplete reaction.[3][5] It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Incorrect Reaction Temperature or Time: The optimal reaction conditions can vary depending on the analyte. Insufficient heating time or temperature may not allow the reaction to proceed to completion.[1][3]
-
Insufficient Reagent: A molar excess of the derivatizing agent is typically required to drive the reaction to completion.[3]
-
Degraded Reagent: PFPA can degrade over time, especially if not stored properly. Using fresh, high-quality reagents is essential for successful derivatization.[3]
Q3: My PFPA derivatives seem to be degrading before or during analysis. What can I do to improve their stability?
A3: The stability of PFPA derivatives can be influenced by several factors. Here are some strategies to enhance stability:
-
Solvent Choice: The solvent used to reconstitute the final extract can significantly impact derivative stability. For example, PFP derivatives of some amino acids have been shown to be stable for at least 14 days in toluene.[6][7] In other cases, ethyl acetate has been found to provide good stability for several hours at room temperature for derivatives of histamine and other biogenic amines.[8][9][10] However, toluene may be less susceptible to hydrolysis for certain PFP derivatives.[9]
-
Removal of Acidic Byproducts: The reaction of PFPA with an analyte produces pentafluoropropionic acid as a byproduct. These acidic byproducts can potentially degrade the derivatives or damage the GC column.[11] It is recommended to remove or neutralize these byproducts before injection.[1][11]
-
Storage Conditions: If analysis is not performed immediately, store the derivatized samples at low temperatures (e.g., -20°C) to minimize degradation.
Q4: I am observing multiple or unexpected peaks for a single analyte after derivatization. What could be the cause?
A4: The appearance of multiple peaks for a single compound can be due to:
-
Incomplete Derivatization: As discussed in Q2, this can lead to a peak for the underivatized analyte in addition to the derivatized peak.
-
Side Reactions: The high reactivity of PFPA can sometimes lead to side reactions with other functional groups in the molecule or with matrix components, resulting in multiple products.[6]
-
Formation of Stereoisomers: Derivatization of chiral compounds can sometimes lead to the formation of diastereomers, which may be separated by the GC column.[3]
-
Thermal Degradation: The derivatives, although more stable than the parent compound, can still degrade in a hot GC inlet, leading to the formation of breakdown products that appear as separate peaks.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the preparation and analysis of PFPA derivatives.
Guide 1: Poor or Incomplete Derivatization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low peak intensity for the derivatized analyte. | 1. Presence of moisture. [3][5] | 1. Ensure all glassware is meticulously dried. Use anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect reaction temperature or time. [3] | 2. Optimize the incubation temperature and time for your specific analyte. A typical starting point is 60-70°C for 20-30 minutes.[3][8] | |
| 3. Insufficient amount of derivatizing agent. [3] | 3. Use a significant molar excess of PFPA. | |
| 4. Degradation of the derivatizing agent. [3] | 4. Use fresh, high-quality PFPA. Store it properly according to the manufacturer's instructions. | |
| 5. Interference from sample matrix. | 5. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. |
Guide 2: Derivative Instability and Degradation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Decreasing peak area with repeated injections or over time. | 1. Hydrolysis of the derivative. [9] | 1. Ensure the final extract is completely dry before reconstitution. Consider using a less polar solvent like toluene for reconstitution, which can be less prone to hydrolysis.[9] |
| 2. Presence of acidic byproducts. [11] | 2. After derivatization, perform a wash step with a mild aqueous base (e.g., 5% ammonia solution) or a buffer to neutralize and remove the pentafluoropropionic acid byproduct.[1] Ensure phase separation is complete and only the organic layer is injected. | |
| 3. Thermal degradation in the GC inlet. [3] | 3. Lower the injector temperature to the minimum required for efficient volatilization of the derivative. | |
| 4. Active sites in the GC system. [3] | 4. Use a deactivated inlet liner and condition the GC column according to the manufacturer's instructions to minimize active sites that can promote degradation. |
Quantitative Data Summary
The stability of PFPA derivatives is highly dependent on the analyte and the experimental conditions. The following tables summarize some reported stability data.
Table 1: Stability of PFPA Derivatives in Different Solvents
| Analyte Class | Derivative | Solvent | Stability | Reference |
| Amino Acids | Methyl ester-PFP | Toluene | Stable for at least 14 days | [6][7] |
| Biogenic Amines (Histamine, Agmatine, Putrescine, Spermidine) | PFP | Ethyl Acetate | Stable for several hours at room temperature | [8][9][10] |
Table 2: Comparison of Derivatizing Agents for Amphetamines and Cathinones
| Derivatizing Agent | Relative Performance (Sensitivity) | Reference |
| Pentafluoropropionic Anhydride (PFPA) | Best | [4] |
| Heptafluorobutyric Anhydride (HFBA) | Good | [3][4] |
| Trifluoroacetic Anhydride (TFAA) | Moderate | [3][4] |
Experimental Protocols
Protocol 1: General PFPA Derivatization for Amines/Phenols
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Evaporate a solution containing the analyte and internal standard to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate, toluene).
-
Add 50 µL of PFPA.
-
Vortex the mixture for 30 seconds.
-
Incubate at an optimized temperature and time (e.g., 70°C for 20 minutes).[3]
-
-
Work-up (Optional but Recommended):
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of a 5% aqueous ammonia solution to neutralize the acidic byproduct.[1]
-
Vortex for 1-2 minutes and allow the layers to separate.
-
-
Final Extract Preparation:
-
Carefully transfer the upper organic layer to a clean vial.
-
Alternatively, evaporate the reaction mixture to dryness under nitrogen and reconstitute in a suitable solvent (e.g., 100 µL of ethyl acetate or toluene).[3]
-
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Protocol 2: Two-Step Derivatization for Amino Acids
This method is suitable for compounds containing both carboxylic acid and amine/hydroxyl groups.
-
Esterification (Step 1):
-
Acylation (Step 2):
-
Extraction:
-
Add 200 µL of borate buffer to the residue.
-
Immediately add 200 µL of toluene and vortex to extract the derivatives.[6]
-
-
Analysis: Inject an aliquot of the toluene layer into the GC-MS.
Visualizations
Caption: General workflow for PFPA derivatization.
Caption: Troubleshooting poor derivatization yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Matrix Effects in Pentafluoropropionamide (PFPA)-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your pentafluoropropionamide (PFPA)-based derivatization assays for LC-MS/MS analysis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a concern in PFPA-based assays?
A: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer source due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate). This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification. In PFPA-based assays, where analytes are derivatized to improve chromatographic retention and sensitivity, matrix effects from endogenous materials like phospholipids, salts, and metabolites remain a significant challenge that can compromise assay precision and accuracy.
Q2: I'm observing poor reproducibility and signal suppression for my PFPA-derivatized analytes in plasma. What is the most likely cause and how can I fix it?
A: The most common cause of ion suppression in plasma samples is the presence of phospholipids. A simple protein precipitation (PPT) step is often insufficient to remove these interfering lipids. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow: Ion Suppression Mitigation
Caption: A logical workflow for diagnosing and resolving ion suppression.
Recommended Actions:
-
Enhance Sample Preparation: Move beyond simple protein precipitation. Implement a dedicated phospholipid removal step using specialized plates (e.g., HybridSPE®, Ostro™) or develop a Solid-Phase Extraction (SPE) protocol.[1][2][3] SPE offers superior selectivity by retaining the analyte while washing away interfering components.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][5] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement, thus providing reliable correction during data processing.
-
Perform a Post-Column Infusion Experiment: This will help you visualize the specific retention times where matrix components are causing ion suppression. With this information, you can adjust your LC gradient to ensure your analyte elutes in a "clean" region, away from the suppression zone.
Q3: My calibration curve is linear in solvent, but not when prepared in the biological matrix. What does this indicate?
A: This is a classic sign of matrix effects. The components of the biological matrix are interfering with the ionization of your analyte, and this interference is often concentration-dependent, leading to non-linearity. Calibrators prepared in a clean solvent do not account for this, resulting in inaccurate quantification of the actual samples.
Solution: Use Matrix-Matched Calibrators.
Always prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples. This ensures that the standards and samples experience the same analytical conditions, including matrix effects, leading to more accurate results.
Logical Flow: Calibration Strategy
References
- 1. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Solvent Maze: A Technical Guide for Pentafluoropropionamide Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal solvent for reactions involving pentafluoropropionamide, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
This compound is a crucial building block in the synthesis of a wide array of fluorinated compounds, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] Its unique properties, including enhanced thermal stability and chemical resistance, make it a valuable reagent.[1] However, the selection of an appropriate solvent is paramount to ensure optimal reaction outcomes, including yield, purity, and reaction rate. This technical support center provides a detailed guide to navigating the complexities of solvent selection for reactions involving this compound.
Troubleshooting Common Issues in Solvent Selection
This section addresses specific problems that researchers may encounter during their experiments.
Question: My this compound is not dissolving in the chosen solvent. What should I do?
Answer:
-
Confirm Solvent Polarity: this compound is a polar molecule. While it is known to be soluble in polar protic solvents like methanol, its solubility in other solvents can vary.[2] If you are using a non-polar solvent, it is unlikely to be effective.
-
Consider a Solvent Mixture: If a single solvent is not effective, a co-solvent system can be employed. Adding a small amount of a high-polarity solvent in which this compound is known to be soluble, such as methanol, to a less polar solvent can enhance overall solubility.
-
Gentle Heating: For some solvents, gentle heating can increase the solubility of this compound. However, be cautious as excessive heat can lead to solvent loss or degradation of reactants. Always monitor the temperature closely.
-
Sonication: Applying ultrasonic waves can help to break down agglomerates and facilitate the dissolution of the solid.
Question: I am observing unexpected side products in my reaction. Could the solvent be the cause?
Answer:
Yes, the solvent can play a significant role in the formation of side products.
-
Reactivity with Amides: Certain solvents, particularly polar aprotic solvents like DMF and DMSO, can be reactive towards amides under specific conditions, potentially leading to degradation or side reactions. While these solvents are excellent at dissolving many polar compounds, their compatibility with your specific reaction conditions should be carefully evaluated.
-
Influence on Reaction Pathways: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction. For instance, polar protic solvents can stabilize charged intermediates, which may favor certain reaction pathways over others.
-
Moisture Content: The presence of water in the solvent can lead to hydrolysis of the amide, especially under acidic or basic conditions. Ensure you are using a dry solvent, particularly for moisture-sensitive reactions.
Question: My reaction is proceeding very slowly. How can the solvent choice impact the reaction rate?
Answer:
The solvent can have a profound effect on reaction kinetics.
-
Solvation of Reactants: The ability of the solvent to solvate the reactants and transition states is crucial. A good solvent will stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate.
-
Polarity and Reaction Mechanism: For reactions involving polar intermediates, a polar solvent is generally preferred to stabilize these species and accelerate the reaction. For example, S_N1 reactions are favored by polar protic solvents, while S_N2 reactions are often faster in polar aprotic solvents.
-
Viscosity: Highly viscous solvents can hinder the diffusion of reactants, leading to a slower reaction rate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding solvent selection for this compound reactions.
What are the key properties to consider when selecting a solvent for a reaction with this compound?
The ideal solvent should:
-
Completely dissolve this compound and other reactants at the reaction temperature.
-
Be inert under the reaction conditions and not react with any of the reactants, reagents, or products.
-
Have a suitable boiling point for the desired reaction temperature.
-
Be easily removable from the reaction mixture after completion.
-
Be compatible with the chosen analytical and purification methods.
Which classes of solvents are generally good starting points for reactions with this compound?
Based on its polar nature, the following solvent classes are good starting points for solubility and reactivity screening:
-
Polar Protic Solvents: Methanol is a known good solvent.[2] Other alcohols like ethanol and isopropanol may also be suitable.
-
Polar Aprotic Solvents: While potentially reactive in some cases, solvents like acetonitrile, THF, DMF, and DMSO often provide excellent solubility for polar compounds. Their suitability should be tested on a small scale first.
-
Ethers: Dioxane and THF can be good options, offering moderate polarity.
Are there any solvents I should generally avoid?
Non-polar solvents such as hexane, toluene, and dichloromethane are likely to be poor choices due to the low solubility of the polar this compound.
Data Presentation: Solvent Properties
To aid in the selection process, the following table summarizes the physical properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) |
| Non-Polar Solvents | |||
| Hexane | 69 | 0.1 | 1.88 |
| Toluene | 111 | 2.4 | 2.38 |
| Dichloromethane | 40 | 3.1 | 9.08 |
| Polar Aprotic Solvents | |||
| Diethyl Ether | 35 | 2.8 | 4.34 |
| Tetrahydrofuran (THF) | 66 | 4.0 | 7.58 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Acetone | 56 | 5.1 | 20.7 |
| Acetonitrile (ACN) | 82 | 5.8 | 37.5 |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | 46.7 |
| Polar Protic Solvents | |||
| Methanol | 65 | 5.1 | 32.7 |
| Ethanol | 78 | 4.3 | 24.5 |
| Isopropanol | 82 | 3.9 | 19.9 |
| Water | 100 | 10.2 | 80.1 |
Note: Data compiled from various sources.[3][4][5][6][7][8][9][10]
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a simple method to qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, Dichloromethane, Toluene)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Hot plate/stirrer (optional, for assessing temperature effects)
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If solid remains, it is sparingly soluble or insoluble.
-
Record your observations.
-
-
Semi-Quantitative Assessment (for soluble candidates):
-
To the vial from the qualitative assessment (where the solid dissolved), add small, pre-weighed portions of this compound (e.g., 10 mg at a time).
-
After each addition, cap the vial and vortex until the solid dissolves completely.
-
Continue adding this compound until a saturated solution is formed (i.e., solid no longer dissolves).
-
Record the total mass of this compound dissolved in the 1 mL of solvent to get an approximate solubility value (in mg/mL).
-
-
Temperature Effect (Optional):
-
For solvents where solubility is limited at room temperature, gently warm the vial on a hot plate while stirring.
-
Observe if the solubility increases with temperature. Note the temperature at which the solid dissolves completely.
-
Protocol 2: Small-Scale Reaction Test for Solvent Compatibility
This protocol helps to evaluate the suitability of a solvent for a specific reaction involving this compound by running a small-scale trial.
Materials:
-
This compound
-
All other reactants and reagents for your specific reaction
-
The most promising solvent candidates from the solubility test
-
Small reaction vials or round-bottom flasks
-
Stirring mechanism (e.g., magnetic stir bars and stir plate)
-
Heating/cooling apparatus as required by the reaction
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate visualization method for TLC (e.g., UV lamp, staining solution)
Procedure:
-
Set up a small-scale reaction in each of the chosen solvents. Use a consistent amount of all reactants and reagents for each test.
-
Run the reactions under the desired conditions (temperature, time, atmosphere).
-
Monitor the progress of each reaction by TLC at regular intervals. Look for the formation of the desired product and any side products.
-
Compare the reaction profiles in the different solvents. Note any differences in reaction rate, conversion, and the formation of impurities.
-
Based on the TLC analysis, select the solvent that provides the best combination of reaction rate, yield, and purity for your specific transformation.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal solvent for a reaction involving this compound.
Caption: A flowchart outlining the systematic process for selecting an optimal solvent for chemical reactions.
By following this structured approach, researchers can efficiently identify the most suitable solvent for their specific reaction involving this compound, leading to improved experimental outcomes and a more streamlined research process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 6. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Polarity Index [macro.lsu.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
Validation & Comparative
A Researcher's Guide to GC-MS Method Validation: The Power of Pentafluoropropionamide (PFPA) Derivatization
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. In the realm of Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. This guide provides an objective comparison of the performance of Pentafluoropropionamide (PFPA) derivatization with other common alternatives, supported by experimental data and detailed methodologies.
Pentafluoropropionic anhydride (PFPA) is a widely used acylation reagent that enhances the volatility and thermal stability of analytes containing active hydrogens, such as those in amine, hydroxyl, and thiol functional groups. This chemical modification leads to improved chromatographic peak shape and sensitivity, making it a valuable tool for the quantitative analysis of a wide range of compounds, including pharmaceuticals, drugs of abuse, and endogenous metabolites.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent can significantly impact the sensitivity, accuracy, and precision of a GC-MS method. Here, we compare the performance of PFPA with other common acylation reagents—Heptafluorobutyric Anhydride (HFBA) and Trifluoroacetic Anhydride (TFAA)—for the analysis of amphetamine-type stimulants.
A comparative study on the analysis of ten amphetamine-related drugs in oral fluid demonstrated that PFPA consistently offers superior sensitivity.[1] The validation data, summarized in the tables below, highlights the linearity, accuracy, and precision achieved with each derivatizing agent.
Quantitative Comparison for Amphetamine Analysis
| Analyte | Derivatizing Agent | Linearity Range (ng/mL) | R² |
| Amphetamine | PFPA | 5 - 1000 | > 0.99 |
| HFBA | 10 - 1000 | > 0.97 | |
| TFAA | 10 - 1000 | > 0.97 | |
| Methamphetamine | PFPA | 5 - 1000 | > 0.99 |
| HFBA | 10 - 1000 | > 0.97 | |
| TFAA | 10 - 1000 | > 0.97 | |
| MDMA | PFPA | 5 - 1000 | > 0.99 |
| HFBA | 5 - 1000 | > 0.97 | |
| TFAA | 5 - 1000 | > 0.97 |
Table 1: Comparison of Linearity for Amphetamine Analysis using PFPA, HFBA, and TFAA Derivatization. Data sourced from a comparative study of derivatizing agents for GC-MS analysis of amphetamine-related drugs.[1]
| Analyte | Derivatizing Agent | Accuracy (% Bias) at 100 ng/mL | Precision (% RSD) at 100 ng/mL |
| Amphetamine | PFPA | -14.1 | 0.3 |
| HFBA | -1.3 | 10.6 | |
| TFAA | -1.1 | 1.8 | |
| Methamphetamine | PFPA | -1.8 | 1.3 |
| HFBA | 3.6 | 6.7 | |
| TFAA | 0.4 | 1.4 | |
| MDMA | PFPA | -9.0 | 3.3 |
| HFBA | -9.0 | 3.0 | |
| TFAA | -1.3 | 2.5 |
Table 2: Comparison of Accuracy and Precision for Amphetamine Analysis using PFPA, HFBA, and TFAA Derivatization. Data sourced from a comparative study of derivatizing agents for GC-MS analysis of amphetamine-related drugs.[1]
While all three reagents provide acceptable performance, PFPA derivatives consistently demonstrate the best linearity and, in many cases, comparable or better accuracy and precision.[1] For other classes of compounds, such as biogenic amines and amino acids, PFPA also proves to be a highly effective derivatizing agent, offering excellent sensitivity and the formation of stable derivatives. For instance, a study on biogenic amines reported analytically satisfactory linearity, precision, and accuracy for PFPA derivatives in biologically relevant ranges.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for successful method validation. Below are representative methodologies for PFPA derivatization of different classes of compounds.
Protocol 1: Derivatization of Amphetamines in Oral Fluid[1]
-
Extraction: To 0.5 mL of oral fluid, add an internal standard and extract with ethyl acetate in an alkaline environment (0.1 N NaOH).
-
Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of PFPA. Heat the mixture at 70°C for 30 minutes.
-
Reconstitution: Evaporate the derivatized sample to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization of Biogenic Amines[2]
-
Extraction: Perform a two-step liquid-liquid extraction of the sample using n-butanol and hydrochloric acid.
-
Derivatization: Evaporate the acidic extract to dryness. Add 100 µL of a 1:4 (v/v) solution of PFPA in ethyl acetate. Heat at 65°C for 30 minutes.
-
Final Extraction: After cooling, extract the pentafluoropropionyl (PFP) derivatives with toluene for GC-MS analysis.
Protocol 3: Two-Step Derivatization of Amino Acids[3]
-
Esterification: Convert the amino acids to their methyl esters by heating the sample with 2 M HCl in methanol at 80°C for 60 minutes.
-
Acylation: After evaporating the solvent, acylate the methyl esters with a 1:4 (v/v) solution of PFPA in ethyl acetate at 65°C for 30 minutes.
-
Extraction: Reconstitute the dried residue in a suitable solvent for GC-MS injection.
Logical Workflow for GC-MS Method Validation
The validation of a GC-MS method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this workflow.
References
A Comparative Guide to Derivatization with Pentafluoropropionamide (PFPA) and BSTFA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. By chemically modifying analytes, derivatization enhances their volatility, thermal stability, and chromatographic behavior, ultimately leading to improved sensitivity and accuracy. This guide provides an objective comparison of two commonly used derivatization reagents: Pentafluoropropionamide (PFPA), an acylation reagent, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a silylation reagent.
At a Glance: PFPA vs. BSTFA
| Feature | This compound (PFPA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivatization Type | Acylation | Silylation |
| Reactive Group | Pentafluoropropionyl (PFP) | Trimethylsilyl (TMS) |
| Primary Analytes | Primary and secondary amines, hydroxyl groups.[1] | Hydroxyls, carboxyls, amines, and thiols.[2] |
| By-products | Pentafluoropropionic acid (acidic, may require scavenger).[3] | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (volatile). |
| Derivative Stability | Generally stable.[4] | Can be susceptible to hydrolysis, requiring anhydrous conditions and specific storage.[5] |
| Key Advantages | Forms stable derivatives, high sensitivity for electron capture detection.[3] | Versatile for a wide range of functional groups, volatile by-products cause minimal interference.[2] |
Delving Deeper: Performance and Applications
While direct head-to-head quantitative comparisons across a wide range of analytes are limited in published literature, we can infer performance characteristics from studies focusing on specific compound classes.
Analysis of Amphetamines and Related Substances
For the analysis of amphetamine-type stimulants, acylation is a common derivatization strategy. A comparative study of three acylation reagents—heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA)—for the analysis of ten amphetamines and cathinones in oral fluid demonstrated that PFPA provided the best sensitivity.[6][7]
Table 1: Performance of PFPA in the Analysis of Amphetamine-Related Drugs[6]
| Analyte | Linearity (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | >0.99 | 2.5 |
| Methamphetamine (MA) | >0.99 | 2.5 |
| 3,4-Methylenedioxyamphetamine (MDA) | >0.99 | 5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | >0.99 | 5 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | >0.99 | 5 |
| Cathinone (CAT) | >0.99 | 10 |
| Methcathinone (MC) | >0.99 | 10 |
| Mephedrone (MEP) | >0.99 | 10 |
| 4-Methylamphetamine (4-MA) | >0.99 | 5 |
| Ephedrine (EPH) | >0.99 | 10 |
Data from a study comparing HFBA, PFPA, and TFAA. PFPA was found to be the most sensitive based on LOQ values.[6][7]
Analysis of Steroids
Silylation with BSTFA is a well-established method for the analysis of steroids. The addition of a catalyst like trimethylchlorosilane (TMCS) is often employed to enhance the derivatization of hindered hydroxyl groups.
Table 2: Performance of BSTFA in the Analysis of Anabolic Steroids[8]
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
This data is from a validation study of a quantitative method for anabolic androgenic steroids.[8]
Experimental Protocols
Protocol 1: Derivatization of Amphetamines with PFPA
This protocol is a general procedure for the derivatization of amphetamines in oral fluid.[6][7]
Methodology:
-
Sample Preparation: To 0.5 mL of an oral fluid sample, add an internal standard.
-
Extraction: Perform a liquid-liquid extraction under basic conditions (e.g., 0.1 N NaOH) using ethyl acetate.
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of PFPA.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: Evaporate the sample to dryness again and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization of Steroids with BSTFA
This protocol outlines a typical procedure for the silylation of steroids in a dried extract.[8]
Methodology:
-
Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting the sample into the GC-MS.
Visualizing the Workflow
Derivatization with PFPA
Caption: Workflow for PFPA derivatization of amphetamines.
Derivatization with BSTFA
Caption: Workflow for BSTFA derivatization of steroids.
Reaction Mechanisms and By-products
PFPA (Acylation): PFPA reacts with active hydrogens in primary and secondary amines and hydroxyl groups, replacing them with a pentafluoropropionyl (PFP) group. This reaction produces pentafluoropropionic acid as a by-product.[3] This acidic by-product can potentially damage the GC column, so the use of an acid scavenger is often recommended to drive the reaction to completion and neutralize the acid.[3]
BSTFA (Silylation): BSTFA is a strong silylating agent that replaces active hydrogens in hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group.[2] The by-products of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically elute with the solvent front, minimizing chromatographic interference. However, excess BSTFA can sometimes interfere with the analysis of early-eluting analytes.[9]
Derivative Stability
The stability of the resulting derivatives is a crucial factor for reproducible quantitative analysis.
-
PFP Derivatives: Derivatives formed with PFPA are generally considered to be stable.[4] One study found that PFP derivatives of various biogenic amines were stable in ethyl acetate for several hours at room temperature.[4]
-
TMS Derivatives: TMS derivatives are known to be susceptible to hydrolysis, and therefore, all glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[5] The stability of TMS derivatives can be limited, with some studies recommending analysis within a week of derivatization.[10] Storage conditions are critical, with studies showing that storage at -20°C can maintain the stability of some TMS derivatives for up to 72 hours.[11]
Conclusion: Choosing the Right Reagent
The choice between PFPA and BSTFA is highly dependent on the specific analytes, the sample matrix, and the analytical objectives.
Choose PFPA when:
-
Analyzing primary and secondary amines, and hydroxyl groups.
-
High sensitivity is required, especially with an electron capture detector.
-
Derivative stability is a primary concern.
Choose BSTFA when:
-
A wide range of functional groups (hydroxyls, carboxyls, amines, thiols) need to be derivatized.
-
Minimizing by-product interference is crucial.
-
Working with sterically hindered compounds (often in combination with a catalyst like TMCS).
For optimal results, it is always recommended to perform method development and validation for your specific application, considering factors such as reaction time, temperature, and solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pentafluoropropionamide (PFPA) vs. Heptafluorobutyric Anhydride (HFBA) for Superior Amine Analysis
For researchers, scientists, and drug development professionals striving for precise and sensitive amine analysis, the choice of derivatizing agent is paramount. Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are two of the most utilized reagents for enhancing the volatility and chromatographic performance of amines for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective, data-driven comparison of PFPA and HFBA to inform your selection process.
This comprehensive guide delves into a direct comparison of their performance, supported by experimental data and detailed protocols. The primary focus is on their application in the derivatization of various amine-containing compounds, including amphetamines, cathinones, and biogenic amines.
Performance Face-Off: PFPA Takes the Lead in Sensitivity
A key factor in selecting a derivatizing agent is the achievable sensitivity in analytical methods. A comparative study on the analysis of amphetamine-related drugs in oral fluid by GC-MS directly evaluated the performance of PFPA, HFBA, and trifluoroacetic anhydride (TFAA). The results demonstrated that PFPA provided the best sensitivity for the target compounds.[1][2]
Acylation of the amino groups of amphetamines and cathinones is necessary to improve their chromatographic behavior.[1] In this context, PFPA proved to be the most effective derivatizing agent among the fluorinated anhydrides tested.[1][2]
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the quantitative data from a study comparing PFPA, HFBA, and TFAA for the GC-MS analysis of ten amphetamines and cathinones. The limits of quantification (LOQ) are presented, with lower values indicating higher sensitivity.
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | PFPA | 2.5 |
| HFBA | 5 | |
| TFAA | 10 | |
| Methamphetamine (MA) | PFPA | 2.5 |
| HFBA | 5 | |
| TFAA | 10 | |
| 4-Methylamphetamine (4-MA) | PFPA | 2.5 |
| HFBA | 5 | |
| TFAA | 10 | |
| 3,4-Methylenedioxyamphetamine (MDA) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 | |
| 3,4-Methylenedioxymethamphetamine (MDMA) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 | |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 | |
| Cathinone (CAT) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 | |
| Methcathinone (MC) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 | |
| Mephedrone (MEP) | PFPA | 2.5 |
| HFBA | 5 | |
| TFAA | 10 | |
| Ephedrine (EPH) | PFPA | 5 |
| HFBA | 10 | |
| TFAA | 10 |
Data sourced from a comparative study on amphetamine-related drugs.[1][2]
The Chemistry of Derivatization: A Shared Mechanism
Both PFPA and HFBA react with primary and secondary amines via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the elimination of a pentafluoropropionate or heptafluorobutyrate leaving group, respectively, resulting in the formation of a stable amide derivative.
Caption: General reaction mechanism for the acylation of a primary amine with PFPA or HFBA.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for amine derivatization using PFPA and HFBA for GC-MS analysis.
Protocol 1: Derivatization of Amphetamines and Cathinones with PFPA, HFBA, or TFAA[1][2]
This protocol is based on a direct comparative study.
1. Sample Preparation:
-
Extract analytes from 0.5 mL of oral fluid with ethyl acetate in the presence of 0.1 N NaOH.
-
Evaporate the extract to dryness.
2. Derivatization:
-
Add 50 µL of the chosen derivatizing agent (PFPA, HFBA, or TFAA) to the dried extract.
-
Incubate the mixture at 70°C for 30 minutes.
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Caption: Experimental workflow for the derivatization of amphetamines and cathinones.
Protocol 2: Derivatization of Biogenic Amines with PFPA[3][4]
This protocol is specific to the analysis of biogenic amines like histamine, agmatine, putrescine, and spermidine.
1. Sample Preparation:
-
Perform a two-step extraction of the biological sample using n-butanol and hydrochloric acid.
2. Derivatization:
-
Add pentafluoropropionic anhydride (PFPA) in ethyl acetate to the extracted sample.
-
Incubate the mixture. A study on biogenic amines found that derivatization at 65°C for 30 minutes was sufficient.[3]
-
Extract the resulting pentafluoropropionyl (PFP) derivatives with toluene.
3. Analysis:
-
Analyze the toluene extract by GC-MS. For optimal results, a starting GC column temperature of 40°C is recommended.[3][4]
It is important to note that the PFP derivatives of histamine, agmatine, putrescine, and spermidine have been found to be stable in ethyl acetate for several hours at room temperature.[3][4]
Caption: Experimental workflow for the derivatization of biogenic amines with PFPA.
Concluding Remarks
Based on the available comparative data, Pentafluoropropionic Anhydride (PFPA) emerges as the superior derivatizing agent for amine analysis, particularly when high sensitivity is required. [1][2] Its ability to produce lower limits of quantification makes it the preferred choice for trace-level analysis of amphetamines, cathinones, and likely other amine classes.
While Heptafluorobutyric Anhydride (HFBA) remains a viable option and is effective for the derivatization of certain compounds like catecholamines, the direct comparative evidence points to PFPA as the more robust choice for achieving optimal sensitivity in GC-MS applications.
Researchers should always optimize derivatization conditions (reagent volume, temperature, and time) for their specific analytes and matrices to ensure the best possible performance. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and implementing highly sensitive and reliable methods for amine analysis.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluoropropionamide (PFPA) as a Derivatizing Agent: A Comparative Performance Guide
For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of various compounds, derivatization is a critical step. This guide provides a comprehensive comparison of Pentafluoropropionamide (PFPA) with other common derivatizing agents, supported by experimental data and detailed protocols. PFPA is a highly effective acylation reagent used to improve the volatility, thermal stability, and chromatographic properties of polar compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2]
Principle of PFPA Derivatization
PFPA chemically modifies analytes containing active hydrogens, such as those in primary and secondary amines, hydroxyl, and thiol functional groups, by introducing a pentafluoropropionyl (PFP) group.[1][3] This process, known as acylation, converts polar and non-volatile compounds into more volatile and thermally stable derivatives with improved peak shapes in GC analysis.[1][4] The highly electronegative fluorine atoms in the PFP group also enhance detection sensitivity, particularly with electron capture detection (ECD).[2][3]
Performance Comparison with Alternative Derivatizing Agents
PFPA is frequently compared with other fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA). The choice of reagent often depends on the specific analytes and the analytical instrumentation available.
A comparative study on the analysis of amphetamine-related drugs in oral fluid demonstrated that PFPA provided the best sensitivity among the three agents (PFPA, TFAA, and HFBA).[4][5][6] The limits of quantification (LOQ) for the target compounds were generally lower when using PFPA for derivatization.[4][6]
Similarly, in the analysis of synthetic cathinones, PFPA and HFBA were identified as the best choices based on validation parameters.[7][8][9]
Table 1: Comparison of Derivatizing Agents for Amphetamine and Cathinone Analysis
| Derivatizing Agent | Target Analytes | Key Findings | Reference |
| PFPA | Amphetamines, Cathinones | Best sensitivity ; Lower Limits of Quantification (LOQ) ranging from 2.5 to 10 ng/mL.[4][6] | [4][5][6] |
| TFAA | Amphetamines, Cathinones | Less sensitive compared to PFPA and HFBA for the studied compounds. | [4][5][6] |
| HFBA | Amphetamines, Cathinones | Good performance, comparable to PFPA in some aspects, but PFPA was deemed superior in terms of overall sensitivity for the target analytes.[4][5][6] HFBA can lead to more complex fragmentation patterns.[7][8] | [4][5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for derivatization using PFPA.
Protocol 1: Derivatization of Amphetamines in Oral Fluid
This protocol is adapted from a study comparing HFBA, PFPA, and TFAA for the analysis of amphetamines and cathinones.[4]
-
Sample Preparation: To 0.5 mL of an oral fluid sample, add internal standards. Alkalinize the sample with 0.1 N NaOH.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: Evaporate the sample to dryness again and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization of Biogenic Amines in Biological Samples
This protocol is based on the analysis of histamine, agmatine, putrescine, and spermidine.[10][11]
-
Sample Preparation: Evaporate aqueous solutions of the amines to complete dryness using a stream of nitrogen.
-
Derivatization: Add 100 µL of a freshly prepared PFPA reagent in ethyl acetate (1:4, v/v) to the solid residue.
-
Reaction: Tightly seal the glass vials and heat for 30 minutes at 65°C.[10]
-
Final Preparation: Evaporate the solvents and excess reagents to dryness. Reconstitute the PFP derivatives in ethyl acetate for injection into the GC-MS.[10] It is noted that for some analytes, the choice of reconstitution solvent (e.g., ethyl acetate vs. toluene) can significantly impact the results.[10][11]
Data Presentation
The following table summarizes the quantitative data from a comparative study of derivatizing agents for the analysis of amphetamines and cathinones.
Table 2: Limits of Quantification (LOQ) for Amphetamine-Related Drugs with Different Derivatizing Agents (ng/mL)
| Compound | PFPA | TFAA | HFBA |
| Amphetamine (AMP) | 2.5 | 5 | 5 |
| Methamphetamine (MA) | 2.5 | 5 | 5 |
| 3,4-Methylenedioxyamphetamine (MDA) | 2.5 | 5 | 5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 5 | 10 | 10 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 5 | 10 | 10 |
| Cathinone (CAT) | 10 | 10 | 10 |
| Methcathinone (MC) | 5 | 10 | 10 |
| Mephedrone (MEP) | 5 | 10 | 10 |
| Ephedrine (EPH) | 10 | 10 | 10 |
Data extracted from a comparative study by Al-Asmari et al. (2017).[4][6]
Mandatory Visualizations
The following diagrams illustrate the general workflow of a derivatization experiment and the logical relationship in choosing a derivatization reagent.
Caption: General workflow of a derivatization experiment using PFPA.
Caption: Logical relationship for selecting an appropriate acylation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
A Comparative Guide to Pentafluoropropionamide-Based Derivatization Methods for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, derivatization is a cornerstone technique employed to enhance the detectability and chromatographic performance of analytes. Among the arsenal of derivatizing agents, Pentafluoropropionamide (PFPA) and its anhydride (PFPAA) have carved a significant niche, particularly for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides an objective comparison of PFPA-based methods with common alternatives, supported by experimental data, to aid researchers in selecting the optimal derivatization strategy for their analytical needs.
Performance Comparison of Derivatization Agents
The choice of derivatization reagent is critical and contingent on the analyte's functional groups, the sample matrix, and the desired analytical outcome. Here, we compare the performance of PFPA with other widely used acylation and silylation agents, focusing on linearity, accuracy, and precision.
Acylation Reagents: PFPA vs. HFBA and TFAA
Perfluoroacylating agents like Pentafluoropropionic Anhydride (PFPAA), Heptafluorobutyric Anhydride (HFBA), and Trifluoroacetic Anhydride (TFAA) are extensively used for derivatizing compounds with active hydrogens, such as amines and phenols.
A study comparing these three reagents for the analysis of amphetamine-related drugs in oral fluid found that while all three improved chromatographic behavior, PFPA provided the best sensitivity.[1] The linearity of the calibration curves was excellent for all, with PFPA derivatives yielding the highest correlation coefficients (r² > 0.99).[1] Accuracy, expressed as bias, and precision, as relative standard deviation (RSD), were within acceptable limits (±15% for accuracy and <15% for RSD).[1]
Another investigation into the derivatization of synthetic cathinones concluded that PFPA and HFBA were the superior choices among six tested acylation reagents, consistently providing accuracy and RSD values below 20%.[2]
Table 1: Performance Metrics for Acylation Reagents in Amphetamine Analysis [1][3]
| Derivatizing Agent | Analyte Class | Linearity (r²) | Accuracy (Bias %) | Precision (%RSD) |
| PFPAA | Amphetamines | > 0.99 | Within ±15% | < 10% |
| HFBA | Amphetamines | > 0.97 | Within ±15% | < 11% |
| TFAA | Amphetamines | > 0.97 | Within ±15% | < 12% |
Silylation Reagents: An Alternative to Acylation
Silylation, the introduction of a trimethylsilyl (TMS) group, is another prevalent derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are workhorses in many analytical laboratories.
For the analysis of anabolic steroids, both BSTFA + 1% TMCS and MSTFA-based methods have demonstrated excellent linearity (r² > 0.99).[4] Accuracy, in terms of percentage recovery, is typically in the range of 92-108%, with precision (RSD) generally below 10%.[4] While silylation is highly effective for hydroxyl and carboxyl groups, PFPA and other perfluoroacylating agents are often preferred for primary and secondary amines due to the high stability and volatility of the resulting amides.
Table 2: Performance Metrics for Silylation Reagents in Steroid Analysis [4]
| Derivatizing Agent | Analyte Class | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| BSTFA + 1% TMCS | Steroids | > 0.99 | 93 - 107% | < 12% |
| MSTFA/NH₄I/Ethanethiol | Steroids | > 0.99 | 92 - 108% | < 8% |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for PFPA-based derivatization and two common alternative methods.
Protocol 1: PFPA Derivatization of Amines (e.g., Amphetamines)[1]
-
Sample Preparation: Perform a liquid-liquid extraction of the sample under basic conditions (e.g., pH > 10) into a suitable organic solvent like ethyl acetate.
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of ethyl acetate.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPAA).
-
Tightly cap the reaction vial and heat at 70°C for 20-30 minutes.
-
-
Final Preparation:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final residue in an appropriate volume of ethyl acetate for GC-MS analysis.
-
Protocol 2: Silylation using BSTFA + TMCS (e.g., for Steroids or Phenols)[4][5]
-
Sample Preparation: Extract the analytes from the matrix using an appropriate technique (e.g., liquid-liquid or solid-phase extraction).
-
Drying: Evaporate the extract to absolute dryness under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Derivatization:
-
To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Protocol 3: HFBA Derivatization of Amines[6]
-
Sample Preparation: Extract the analytes from the sample matrix, often using solid-phase extraction for urine samples.
-
Drying: Elute the analytes and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of Heptafluorobutyric Anhydride (HFBA).
-
Cap the vial, mix, and heat at 65-70°C for 30 minutes.
-
-
Final Preparation:
-
After cooling to room temperature, evaporate the reagent and solvent to dryness.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical analytical workflow involving derivatization.
Caption: A generalized workflow for sample analysis using derivatization prior to GC-MS.
Caption: A logical diagram to guide the selection of a suitable derivatization agent based on analyte properties.
References
A Comparative Guide to the Cross-Reactivity of Pentafluoropropionamide with Other Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the pentafluoropropionyl (PFP) group, commonly in the form of pentafluoropropionamide, with various functional groups. Understanding the selectivity and potential for cross-reactivity of this moiety is crucial for its application in bioconjugation, derivatization for analytical purposes, and as a stable functional group in drug development. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key workflows to support researchers in these fields.
Reactivity Profile of Pentafluoropropionylating Agents
The formation of a this compound bond is typically achieved through the reaction of a nucleophile with a pentafluoropropionylating agent, such as pentafluoropropionic anhydride (PFPA) or a pentafluorophenyl (PFP) ester. The reactivity of these agents is paramount in determining the selectivity of the labeling or conjugation process.
The general order of reactivity for common nucleophiles with PFP esters is:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Thiols > Alcohols > Water (Hydrolysis)
This reactivity trend is governed by the nucleophilicity and steric hindrance of the functional groups.[1][2]
Quantitative Comparison of Reaction Rates
The following table summarizes pseudo-first-order rate constants for the aminolysis of a poly(pentafluorophenyl acrylate) polymer brush with various amines. While not this compound itself, this data provides a strong indication of the relative reactivity of the PFP-ester precursor with different amine nucleophiles.
| Amine Nucleophile | Type | Pseudo-first-order rate constant (k') (s⁻¹) |
| n-Butylamine | Primary Aliphatic | 1.3 x 10⁻¹ |
| Aniline | Aromatic | 2.5 x 10⁻⁴ |
| N-methylaniline | Aromatic (Secondary) | 1.2 x 10⁻⁵ |
Data sourced from a 2012 publication in Macromolecules.[1]
As the data indicates, the primary aliphatic amine reacts significantly faster than the aromatic amines, underscoring the influence of the amine's nucleophilicity on the reaction kinetics. Secondary amines are generally less reactive than primary amines due to increased steric hindrance.
Cross-Reactivity with Other Functional Groups
Thiols
Pentafluorophenyl esters and anhydrides react with thiols, though generally at a slower rate than with primary aliphatic amines.[2] This reaction is often utilized in bioconjugation and materials science.
Alcohols
The reaction of PFP esters and anhydrides with alcohols is considerably slower than with amines and thiols.[2] This allows for the selective acylation of amines in the presence of hydroxyl groups, a crucial aspect in the modification of biomolecules.
Water (Hydrolysis)
Pentafluorophenyl esters exhibit greater stability towards hydrolysis compared to other common activating esters, such as N-hydroxysuccinimide (NHS) esters. This enhanced stability in aqueous environments allows for more efficient conjugation reactions with amine-containing molecules in biological buffers. However, the rate of hydrolysis increases with higher pH.
Stability of the this compound Bond
Once formed, the this compound bond is exceptionally stable. This stability is a key attribute for its use in drug development and as a derivatization moiety for robust analytical methods like gas chromatography-mass spectrometry (GC-MS).
Polyamides, in general, are very stable in alkaline medium but can be susceptible to hydrolytic cleavage under acidic conditions, especially at elevated temperatures.[3][4] However, the highly electronegative fluorine atoms in the pentafluoropropionyl group are known to enhance the thermal stability of molecules.
Experimental Protocols
Protocol 1: Derivatization of Amines with Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis
This protocol is adapted from methods used for the analysis of biogenic amines.[5]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (analytical grade)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aqueous samples containing amines are evaporated to complete dryness under a stream of nitrogen gas.
-
To the dried residue, add 100 µL of a freshly prepared 20% (v/v) solution of PFPA in ethyl acetate.
-
Seal the reaction vials tightly and heat at 65°C for 30 minutes.
-
After incubation, evaporate the solvent and excess reagent to dryness under a stream of nitrogen.
-
The resulting this compound derivatives are then reconstituted in a suitable solvent for GC-MS analysis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acid Pentafluorophenyl Esters
PFP esters of Boc-protected amino acids are effective reagents for solid-phase peptide synthesis.[5]
General Steps:
-
Resin Swelling: The solid support resin (e.g., modified Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid such as trifluoroacetic acid (TFA).
-
Neutralization: The resin is neutralized with a base, for example, diisopropylethylamine (DIPEA).
-
Coupling: The next Boc-protected amino acid PFP ester is dissolved in a polar solvent and added to the resin. The coupling reaction is allowed to proceed to completion.
-
Washing: The resin is washed thoroughly to remove unreacted reagents and byproducts.
-
These deprotection, neutralization, coupling, and washing steps are repeated for each amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
Visualizations
Experimental Workflow for Amine Derivatization
Caption: A typical workflow for the derivatization of amines using PFPA for GC-MS analysis.
Logical Relationship of PFP Ester Reactivity
Caption: The general order of reactivity of Pentafluorophenyl (PFP) esters with common nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Acylation Reagents for Gas Chromatography with Electron Capture Detection (GC-ECD)
For researchers, scientists, and drug development professionals engaged in trace-level quantification, gas chromatography with electron capture detection (GC-ECD) is a powerful analytical technique. However, many target analytes, particularly those containing polar functional groups like hydroxyls, amines, and thiols, exhibit poor volatility and thermal stability, hindering their direct analysis. Chemical derivatization with fluorinated acylation reagents is a critical step to overcome these limitations. By converting polar analytes into stable, volatile, and highly electron-capturing derivatives, this technique dramatically enhances chromatographic performance and detector sensitivity.
This guide provides an objective comparison of common fluorinated acylation reagents, including Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA), and N-Methyl-bis(trifluoroacetamide) (MBTFA). The performance of these reagents is evaluated based on experimental data, focusing on reactivity, detector response, derivative stability, and ease of use.
Overview of Common Fluorinated Acylation Reagents
Acylation is a derivatization process that introduces an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom in functional groups such as -OH, -NH, and -SH.[1][2] Fluorinated acylation reagents are particularly advantageous for GC-ECD because the incorporation of fluorine atoms, which are highly electronegative, significantly increases the derivative's response to the electron capture detector.[1][3] The presence of a carbonyl group adjacent to the halogenated carbons further enhances this response.[1][2]
The most commonly used reagents fall into two categories: perfluoroacid anhydrides (TFAA, PFPA, HFBA) and activated acyl amides (MBTFA).
-
Perfluoroacid Anhydrides (TFAA, PFPA, HFBA): These are highly reactive reagents that form stable and volatile derivatives with alcohols, amines, and phenols.[1] A key consideration when using these anhydrides is the formation of acidic byproducts, which must often be removed before GC analysis to prevent damage to the column.[1][2] Their reactivity generally follows the order: TFAA > PFPA > HFBA.[1]
-
N-Methyl-bis(trifluoroacetamide) (MBTFA): This reagent trifluoroacetylates primary and secondary amines, as well as hydroxyl and thiol groups, under mild, non-acidic conditions.[1][3] A significant advantage of MBTFA is that its principal byproduct, N-methyltrifluoroacetamide, is stable, volatile, and generally does not interfere with the chromatographic analysis, eliminating the need for a separate removal step.[1][3]
Data Presentation: Performance Comparison
The choice of derivatization reagent can significantly impact the sensitivity and reliability of a GC-ECD method. The following tables summarize the general properties and performance of the selected reagents based on available experimental data.
Table 1: General Properties of Fluorinated Acylation Reagents
| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features & Byproducts |
| Trifluoroacetic Anhydride | TFAA | 210.03 | 39.5 - 40 | Most reactive and volatile of the fluorinated anhydrides; produces acidic byproducts.[1] |
| Pentafluoropropionic Anhydride | PFPA | 310.05 | 69 - 70 | Forms stable derivatives that often require lower analysis temperatures.[1] Produces acidic byproducts. |
| Heptafluorobutyric Anhydride | HFBA | 410.06 | 108 - 110 | Derivatives are typically the most sensitive to ECD; produces acidic byproducts.[1] |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | 223.07 | 121 - 122 | Reacts under mild, non-acidic conditions; produces a neutral, volatile byproduct (N-methyltrifluoroacetamide).[1][3] |
Table 2: Comparative Performance in the Analysis of Amphetamine-Related Drugs by GC-MS *
A study comparing HFBA, PFPA, and TFAA for the derivatization of ten amphetamine and cathinone compounds found that PFPA provided the best sensitivity.[4] The limits of quantification (LOQ) for the tested analytes are presented below.
| Analyte | HFBA LOQ (ng/mL) | PFPA LOQ (ng/mL) | TFAA LOQ (ng/mL) |
| Amphetamine (AMP) | 5 | 2.5 | 5 |
| Methamphetamine (MA) | 5 | 2.5 | 5 |
| 4-Methylamphetamine (4-MA) | 5 | 2.5 | 5 |
| 3,4-Methylenedioxyamphetamine (MDA) | 5 | 2.5 | 5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 5 | 2.5 | 5 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 5 | 2.5 | 5 |
| Cathinone (CAT) | 10 | 5 | 10 |
| Methcathinone (MC) | 10 | 5 | 10 |
| Mephedrone (MEP) | 10 | 5 | 10 |
| Ephedrine (EPH) | 10 | 5 | 10 |
*Data sourced from Al-Asmari, A. I., et al. (2017).[4] Although this study used GC-MS, the derivatization principles and relative sensitivities are relevant to GC-ECD.
Experimental Workflow and Reaction Mechanism
The process of acylation derivatization follows a consistent workflow, and the underlying chemical reaction is a nucleophilic addition-elimination mechanism.
Caption: General workflow for sample preparation and acylation derivatization prior to GC-ECD analysis.
The chemical transformation involves the nucleophilic attack of an active hydrogen-containing group (like an amine or alcohol) on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a carboxylate leaving group to yield the stable, acylated derivative.
Caption: The two-step nucleophilic addition-elimination mechanism for the acylation of a primary amine with TFAA.
Experimental Protocols
The following protocols provide a general guideline for acylation and a specific, validated method for the derivatization of amphetamines.
General Experimental Protocol for Acylation
This procedure is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Place a known amount of the sample (typically 1-100 µg) into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous, as fluorinated acylation reagents are sensitive to moisture.[1]
-
Reagent Addition: Add an appropriate anhydrous solvent (e.g., 100 µL of ethyl acetate, acetonitrile, or pyridine) to dissolve the sample residue. Add the fluorinated acylation reagent (e.g., 50-100 µL of TFAA, PFPA, HFBA, or MBTFA). For anhydride reagents, a catalyst or acid scavenger like pyridine or triethylamine may be added to drive the reaction.[1]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven. Typical reaction conditions range from room temperature to 70°C for 15 to 60 minutes, depending on the reactivity of the analyte and the reagent.[4]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. For anhydride reagents, the excess reagent and acidic byproduct may be removed by evaporation under a gentle stream of nitrogen. This step is often unnecessary for MBTFA.[1]
-
Analysis: Reconstitute the dried residue in a suitable solvent (e.g., 50-100 µL of ethyl acetate or hexane). An aliquot (typically 1 µL) of the final solution is then injected into the GC-ECD system.
Detailed Protocol: Derivatization of Amphetamines with HFBA, PFPA, or TFAA
The following protocol is adapted from the comparative study by Al-Asmari, A. I., et al. (2017) for the analysis of amphetamine-related drugs in oral fluid.[4]
-
Extraction: To 0.5 mL of the oral fluid sample, add 50 µL of an internal standard solution, 0.5 mL of 0.1 N NaOH, and 3.0 mL of ethyl acetate. Vortex the mixture for 3 minutes and then centrifuge for 5 minutes.
-
Drying: Transfer the upper ethyl acetate layer to a new glass tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of the chosen acylation reagent (HFBA, PFPA, or TFAA).
-
Reaction: Cap the tube and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling, evaporate the sample to dryness again under a nitrogen stream and reconstitute the final residue with 50 µL of ethyl acetate for GC analysis.[4]
Conclusion and Recommendations
The selection of an appropriate fluorinated acylation reagent is a critical decision in the development of a robust and sensitive GC-ECD method.
-
For Maximum Sensitivity: The choice may be analyte-dependent. While the general trend suggests ECD response increases with the degree of fluorination (HFBA > PFPA > TFAA), experimental data for amphetamines demonstrates that PFPA can offer superior limits of quantification.[4] Therefore, empirical evaluation is recommended for novel applications.
-
For Ease of Use and Reduced Sample Preparation: MBTFA is an excellent choice due to its reaction under mild, non-acidic conditions and the formation of a non-interfering, volatile byproduct.[1][3] This often eliminates the need for post-derivatization clean-up steps, streamlining the analytical workflow.
-
For Highly Reactive Analytes: TFAA , being the most reactive of the anhydrides, can be effective for derivatizing less reactive or sterically hindered functional groups, often at lower temperatures or with shorter reaction times.[1]
Ultimately, the optimal reagent depends on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their GC-ECD applications.
References
A Comparative Guide to Method Validation for Analyte Quantification: Pentafluoropropionamide (PFPA) vs. Alternative Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, but many polar analytes require derivatization to enhance their volatility, thermal stability, and chromatographic behavior. Pentafluoropropionamide (PFPA), through its anhydride form (pentafluoropropionic anhydride), is a widely used derivatizing agent. This guide provides an objective comparison of PFPA with other common acylation agents, supported by experimental data, to aid in the selection of the most appropriate derivatization strategy for your analytical needs.
Performance Comparison of Derivatization Agents
The choice of derivatization reagent can significantly impact the sensitivity, precision, and accuracy of a bioanalytical method. Below is a summary of quantitative data comparing PFPA with other common acylation agents for the analysis of various compounds.
Amphetamine-Type Stimulants
A study comparing Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) for the analysis of ten amphetamine-related drugs in oral fluid found PFPA to be the most sensitive derivatizing agent.[1][2][3]
| Analyte | Derivatizing Agent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | PFPA | 5 - 1000 | 2.5 |
| Methamphetamine (MA) | PFPA | 5 - 1000 | 2.5 |
| MDMA | PFPA | 5 - 1000 | 2.5 |
| MDEA | PFPA | 5 - 1000 | 5 |
| Cathinone (CAT) | PFPA | 10 - 1000 | 10 |
| Amphetamine-Type Stimulants | HFBA | 5 or 10 - 1000 | 2.5 - 10 |
| Amphetamine-Type Stimulants | TFAA | 5 or 10 - 1000 | 2.5 - 10 |
Table 1: Comparison of PFPA, HFBA, and TFAA for the analysis of amphetamine-type stimulants in oral fluid. Data extracted from a study where PFPA was identified as the most sensitive agent.[1][2][3]
In a different study analyzing amphetamine-type stimulants in human urine, Acetic Anhydride (AA) was found to be superior to PFPA, HFBA, TFAA, and N-methyl-bis(trifluoroacetamide) based on signal-to-noise ratios and peak area results for several of the tested analytes.[4][5] This highlights that the optimal derivatizing agent can be matrix and analyte-specific.
Biogenic Amines and Polyamines
For the analysis of biogenic amines and polyamines in biological samples, PFPA has been successfully used. A GC-MS method for histamine, agmatine, putrescine, and spermidine reported the following validation parameters using PFPA derivatization.
| Analyte | Linearity Range (pmol) | Limit of Detection (fmol) |
| Histamine (d0-HA) | 0 - 700 | 1670 |
| Agmatine (AGM) | 0 - 700 | 1-22 (in ethyl acetate) |
| Putrescine (PUT) | 0 - 700 | 1-22 (in ethyl acetate) |
| Spermidine (SPD) | 0 - 700 | 1-22 (in ethyl acetate) |
Table 2: Performance data for the GC-MS analysis of biogenic amines and polyamines using PFPA derivatization.[6][7]
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for sample preparation and derivatization using PFPA.
Protocol 1: Derivatization of Amphetamine-Type Stimulants in Oral Fluid[3]
-
Sample Preparation: To 0.5 mL of an oral fluid specimen, add 50 µL of the internal standard (5.0 µg/mL), 0.5 mL of 0.1 N NaOH (to achieve a pH of 14), and 3.0 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 3 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Drying: Transfer the ethyl acetate layer to a new tube containing 1% HCl in methanol, gently vortex, and evaporate to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA. Heat the mixture at 70°C for 30 minutes.
-
Final Preparation: Evaporate the sample to dryness again under a nitrogen stream and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization of Biogenic Amines and Polyamines in Serum[6]
-
Extraction: Perform a two-step extraction of the analytes from the alkalinized serum sample using n-butanol, followed by a back-extraction into hydrochloric acid.
-
Derivatization: Derivatize the extracted analytes with a 1:4 (v/v) mixture of PFPA and ethyl acetate by heating at 65°C for 30 minutes.
-
Final Extraction: Extract the resulting PFP derivatives with toluene for injection into the GC-MS system.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pentafluoropropionamide (PFPA) Derivatization Protocols for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published pentafluoropropionamide (PFPA) derivatization protocols for the analysis of various compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative overview of methodologies to assist researchers in selecting and optimizing derivatization procedures for their specific analytical needs. The data presented is compiled from various studies to highlight the performance of different protocol variations.
Principle of PFPA Derivatization
Pentafluoropropionic anhydride (PFPA) is a widely used acylation reagent in GC-MS analysis. It derivatizes polar functional groups, such as primary and secondary amines and hydroxyl groups, by introducing a pentafluoropropionyl (PFP) group. This chemical modification increases the volatility and thermal stability of the analytes, leading to improved chromatographic separation, peak shape, and detection sensitivity.[1][2] The resulting PFP derivatives are often more stable at the high temperatures required for GC analysis.[1] Furthermore, the electron-capturing properties of the fluorine atoms can enhance detection, particularly with an electron capture detector (ECD).[3]
Comparative Analysis of Experimental Protocols
The following tables summarize key parameters and performance data from different PFPA derivatization protocols reported in the literature. These studies, while not direct inter-laboratory comparisons in a formal proficiency testing sense, provide valuable insights into how variations in methodology can impact analytical outcomes.
Table 1: PFPA Derivatization Protocols for Amphetamines and Cathinones
| Parameter | Protocol 1 (Oral Fluid)[2][4][5] | Protocol 2 (Synthetic Cathinones)[6][7] |
| Analytes | Amphetamine, Methamphetamine, MDA, MDMA, MDEA, Cathinones | Flephedrone, Mephedrone, Pentedrone, Methedrone, Methylone, etc. |
| Matrix | Oral Fluid | Not specified (likely standard solutions) |
| Extraction | Liquid-Liquid Extraction with Ethyl Acetate | Not specified |
| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionic anhydride (PFPA) |
| Solvent | Not specified, dried extract reconstituted in ethyl acetate | Not specified |
| Temperature | 70°C | Optimized (Room Temperature, 40°C, 55°C, 70°C) |
| Time | 30 minutes | Optimized (e.g., 20 minutes) |
| Catalyst/Acid Scavenger | Not specified | Not specified |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | Not specified |
Note: MDA: 3,4-methylenedioxyamphetamine; MDMA: 3,4-methylenedioxymethamphetamine; MDEA: 3,4-methylenedioxy-N-ethylamphetamine.
One study directly compared PFPA with heptafluorobutyric anhydride (HFBA) and trifluoroacetic anhydride (TFAA) for the analysis of amphetamines and cathinones in oral fluid.[2][4][5] Based on the limits of quantification, PFPA proved to be the most effective derivatizing agent for the target compounds.[2][4][5] Another comparative study of six acylation reagents for synthetic cathinones found that PFPA and HFBA were the best choices based on validation parameters.[6][7]
Table 2: PFPA Derivatization Protocols for Biogenic Amines and Other Compounds
| Parameter | Protocol 3 (Biogenic Amines)[8][9] | Protocol 4 (General Guideline)[3] | Protocol 5 (Cocaine Metabolite)[10] |
| Analytes | Histamine, Agmatine, Putrescine, Spermidine | Alcohols, Amines, Phenols | Benzoylecgonine |
| Matrix | Biological Samples (e.g., Human Serum) | General | Human Blood and Urine |
| Extraction | Two-step extraction with n-butanol and hydrochloric acid | Not specified | Solid-Phase Extraction (C18) |
| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionic anhydride (PFPA) | PFPA / Hexafluoroisopropanol (HFIP) |
| Solvent | Ethyl Acetate | Benzene | Not specified |
| Temperature | 65°C | 50°C | Not specified |
| Time | 30 minutes | 15 minutes | Not specified |
| Catalyst/Acid Scavenger | Not specified | Trimethylamine (TMA) | Not specified |
| Limit of Detection (LOD) | 1-22 fmol (for some amines) | Not specified | 20 ng/mL |
A study on biogenic amines highlighted the importance of the solvent used for extracting the derivatives, with ethyl acetate providing lower limits of detection compared to toluene.[8] For general applications, the use of an acid scavenger like trimethylamine (TMA) is recommended to drive the reaction to completion and prevent damage to the GC column from acidic byproducts.[3]
Experimental Methodologies
Below are detailed experimental protocols adapted from the cited literature. These represent common workflows for PFPA derivatization.
Protocol 1: Derivatization of Amphetamines in Oral Fluid[1][2][4]
-
Sample Preparation: To 0.5 mL of oral fluid, add internal standards (e.g., Amphetamine-D5, MA-D5, MDA-D5, MDMA-D5).
-
Alkalinization: Add 0.1 N NaOH to the sample.
-
Extraction: Perform a liquid-liquid extraction using ethyl acetate.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 30 µL of PFPA to the dried extract.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling, the sample is ready for GC-MS injection.
Protocol 3: Derivatization of Biogenic Amines in Biological Samples[8][9]
-
Extraction: Perform a two-step extraction of the analytes from the sample using n-butanol and hydrochloric acid.
-
Solvent Evaporation: Evaporate the solvent to dryness.
-
Derivatization: Add pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4, v/v).
-
Reaction: Heat the mixture at 65°C for 30 minutes.
-
Derivative Extraction: Extract the resulting PFP derivatives with ethyl acetate.
-
Analysis: The ethyl acetate layer is injected into the GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the logical flow of the PFPA derivatization process.
Caption: A generalized workflow for PFPA derivatization.
Caption: The chemical transformation during PFPA derivatization.
Conclusion
The selection of a PFPA derivatization protocol is critical and depends on the specific analytes, the sample matrix, and the desired sensitivity. While reaction conditions such as 65-70°C for 30 minutes are common, optimization of temperature and time, as well as the choice of solvent and the use of an acid scavenger, can significantly impact the derivatization efficiency and the quality of the analytical results. The compiled data indicates that PFPA is a highly effective derivatizing agent, particularly for amphetamines and related substances, often outperforming other common acylation reagents in terms of sensitivity. For robust and reproducible results, careful validation of the chosen protocol within the specific laboratory context is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentafluoropropionamide: A Robust Derivatizing Agent for Sensitive and Reliable Analytical Methods
For researchers, scientists, and drug development professionals seeking robust and sensitive analytical methods, Pentafluoropropionamide (PFPA) has emerged as a powerful derivatizing agent, particularly in the realm of gas chromatography-mass spectrometry (GC-MS). Its ability to enhance the volatility and detectability of a wide range of analytes makes it a valuable tool in various stages of drug discovery and development, from metabolic studies to quality control. This guide provides an objective comparison of PFPA's performance against other common derivatizing agents, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.
Enhancing Analytical Performance: The Role of Derivatization
Many pharmaceutical compounds and biomolecules possess polar functional groups (e.g., amines, hydroxyls, thiols) that render them non-volatile and prone to thermal degradation, making direct GC-MS analysis challenging. Derivatization chemically modifies these functional groups to increase analyte volatility and thermal stability, improve chromatographic separation, and enhance detector response. Acylation, the introduction of an acyl group, is a common derivatization technique, and fluorinated anhydrides like PFPA are popular reagents for this purpose.
PFPA at a Glance: Advantages in Derivatization
This compound (PFPA) offers several advantages as a derivatizing agent:
-
Increased Volatility: The pentafluoropropionyl group significantly increases the volatility of the analyte, allowing for analysis by GC.
-
Enhanced Sensitivity: The high degree of fluorination in the PFPA molecule makes the derivatives highly responsive to electron capture detection (ECD) and enhances their fragmentation patterns in mass spectrometry, leading to lower limits of detection (LOD) and quantification (LOQ).[1][2]
-
Stable Derivatives: PFPA forms stable derivatives that can withstand the high temperatures of the GC inlet and column.[3][4]
-
Versatility: It reacts with a broad range of functional groups, making it suitable for the analysis of various compound classes, including amphetamines, cathinones, biogenic amines, and peptides.[1][3][5][6]
Comparative Performance: PFPA vs. Alternative Derivatizing Agents
The choice of derivatizing agent is critical for method performance. Here, we compare PFPA with two other commonly used fluorinated anhydrides: Trifluoroacetic Anhydride (TFAA) and Heptafluorobutyric Anhydride (HFBA).
Quantitative Performance Data
A comparative analysis of derivatizing agents for the determination of amphetamine-related drugs in oral fluid by GC-MS demonstrated the superior sensitivity of PFPA.[1][2] The following table summarizes the limits of quantification (LOQ) for several analytes when derivatized with PFPA, HFBA, and TFAA.
| Analyte | PFPA LOQ (ng/mL) | HFBA LOQ (ng/mL) | TFAA LOQ (ng/mL) |
| Amphetamine (AMP) | 2.5 | 5 | 10 |
| Methamphetamine (MA) | 2.5 | 5 | 10 |
| MDMA | 5 | 10 | 10 |
| Cathinone (CAT) | 5 | 10 | 10 |
| Mephedrone (MEP) | 2.5 | 5 | 5 |
Data sourced from a comparative study on amphetamine-related drugs.[1][2]
As the data indicates, PFPA consistently yields lower LOQs, signifying its ability to detect smaller quantities of the target analytes. One study explicitly states that based on sensitivity, PFPA proved to be the best for the derivatization of the target compounds prior to GC-MS analysis.[1][2] Another study comparing six derivatizing agents for synthetic cathinones concluded that PFPA and HFBA, followed by TFAA, were the best choices based on validation parameters, with all showing acceptable RSD and accuracy (below 20%).[5]
Experimental Protocols: A Guide to PFPA Derivatization
The robustness of an analytical method is intrinsically linked to a well-defined and reproducible experimental protocol. Below is a detailed methodology for the derivatization of amphetamines using PFPA, adapted from published methods.[1]
Protocol: Derivatization of Amphetamines with PFPA for GC-MS Analysis
1. Sample Preparation:
- To 0.5 mL of the oral fluid sample, add an internal standard.
- Add 0.5 mL of 0.1 N NaOH to basify the sample.
- Add 2 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.
- Vortex briefly to ensure mixing.
- Seal the vial and heat at 70°C for 30 minutes.
- Cool the vial to room temperature.
- Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Reconstitution and Analysis:
- Reconstitute the dried derivative in 50 µL of ethyl acetate.
- Inject 1 µL of the reconstituted sample into the GC-MS system.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate derivatization strategy, the following diagrams have been generated using Graphviz.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Pentafluoropropionamide: A Procedural Guide
The proper disposal of pentafluoropropionamide is a critical aspect of laboratory safety and environmental responsibility. As a fluorinated organic compound, it must be managed as hazardous waste in accordance with institutional and regulatory standards. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals to ensure safety and compliance.
Hazard Assessment and Waste Characterization
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound and to characterize the waste stream. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a designated hazardous waste program.[1]
Key Hazards: According to its Safety Data Sheet (SDS), 2,2,3,3,3-Pentafluoropropionamide is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.[2]
-
Eye Irritant (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[2]
Waste Streams: You must segregate waste containing this compound into the following categories:
-
Unused or Expired Solid: Pure, solid this compound that is no longer needed.
-
Contaminated Materials: Items that have come into direct contact with the chemical, such as personal protective equipment (PPE), weigh boats, pipette tips, and chemically contaminated labware.[3][4]
-
Rinsate: Solvents used to triple-rinse empty containers that held this compound.[3][5]
Personal Protective Equipment (PPE)
When handling any waste containing this compound, the following minimum PPE is mandatory to prevent exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye and Face Protection: Chemical safety goggles or glasses.[2]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.[2]
-
Respiratory Protection: Handle waste in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.
Disposal Procedures: A Step-by-Step Guide
Treat all waste chemicals as hazardous unless specifically confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5] The disposal of this compound must be handled through your institution's hazardous waste program.[1]
Step 1: Segregate and Contain Waste
-
Unused Solid Waste: Keep the compound in its original, clearly labeled container whenever possible.[4] If transferring is necessary, use a new, clean, and chemically compatible container with a secure lid.
-
Contaminated Solid Materials: Place all contaminated disposables (gloves, weigh boats, etc.) into a dedicated, sealed plastic bag or a compatible, leak-proof container.[3][4]
-
Empty Containers: To be disposed of as regular trash, empty containers must be triple-rinsed with a suitable solvent. This rinsate is considered hazardous waste and must be collected in a separate, sealed container.[3][5] After rinsing, deface the original label before discarding the container.[5]
Step 2: Label Hazardous Waste Containers As soon as a container is designated for waste collection, it must be labeled.[5] Use the hazardous waste tags provided by your EHS office. The label must include:
-
The full, common chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[1]
-
A list of all contents and their approximate quantities if it is a mixed waste stream.[1]
-
The date of waste generation.[1]
-
Your name, department, and contact information.[1]
-
The appropriate hazard pictograms (e.g., Irritant).[1]
Step 3: Store Waste Securely
-
Store all hazardous waste containers in a designated, well-ventilated, and cool, dry location.
-
Ensure containers are kept tightly closed except when adding waste.[3][6]
-
Use secondary containment to prevent spills.[5]
-
Segregate this compound waste from incompatible materials.[3]
Step 4: Arrange for Disposal
-
Submit a completed hazardous waste information form to your institution's EHS or equivalent department to request a pickup.[1]
-
Do not transport hazardous waste yourself. Trained EHS staff will collect it directly from your laboratory.[5]
Prohibited Actions:
-
DO NOT dispose of this compound in the regular trash.[7]
-
DO NOT pour this compound or its solutions down the sink or into any sewer drain.[1][5]
-
DO NOT mix unknown chemicals or abandon unlabeled containers.[3]
Data Presentation: this compound Properties
| Property | Value | Reference |
| Chemical Name | 2,2,3,3,3-Pentafluoropropionamide | [2] |
| CAS Number | 354-76-7 | [2] |
| Molecular Formula | C3H2F5NO | [2] |
| Physical State | Solid, Crystalline | [2] |
| Melting Point | 86 - 91 °C / 186.8 - 195.8 °F | [2] |
| GHS Hazard Classification | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT - Single Exposure (Cat. 3) | [2] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Pentafluoropropionamide
Essential Safety and Handling Guide for Pentafluoropropionamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 354-76-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification
This compound is classified as a hazardous substance. Users must be fully aware of its potential effects before handling.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The minimum required PPE is detailed below.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect from dust particles and splashes.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for any damage before use and remove them carefully to avoid skin contamination.[1] |
| Lab Coat / Long-Sleeved Clothing | Long-sleeved clothing should be worn to protect the skin.[1] | |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood or an area with adequate ventilation to minimize inhalation of dust.[1][2] |
| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4] |
General Hygiene Practices: Always wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Operational Plan: Safe Handling Workflow
Following a systematic workflow is crucial for minimizing risks associated with handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur or the person feels unwell.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs and persists, seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[1][2] |
Spill and Disposal Plan
Small Spill Cleanup Protocol
-
Ensure Ventilation: Work in a well-ventilated area and wear all required PPE.[1]
-
Containment: Avoid the formation of dust.[1]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal of this compound Waste
This compound is a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical," and requires special disposal considerations.[6]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[3] While federal law may not currently classify PFAS as a hazardous waste, state or local laws may have specific requirements.[7]
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled container.[8] Do not mix with other waste streams.
-
Approved Disposal Methods: The EPA's interim guidance on PFAS disposal suggests the following methods to control its release into the environment:
-
Incineration: High-temperature incineration can permanently destroy PFAS, but it must be managed properly to prevent environmental release.[6]
-
Hazardous Waste Landfills: Disposal in a licensed hazardous waste landfill is designed to contain the material and prevent leaching.[6]
-
Deep Well Injection: This method involves injecting PFAS-containing waste deep underground into geologically stable formations.[6]
-
Consult with your institution's environmental health and safety (EHS) department to ensure you are following the correct and compliant disposal pathway.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 354-76-7[1][9] |
| Physical State | Solid, Crystalline Powder[1][10] |
| Color | White to Almost White[10] |
| Melting Point | 86 - 91 °C / 186.8 - 195.8 °F[1] |
| Solubility | Soluble in methanol[10] |
References
- 1. fishersci.es [fishersci.es]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound CAS#: 354-76-7 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
